6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-8(9(13)14)12-4-6(10)2-3-7(12)11-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWHQHKBSQZSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512063 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81438-57-5 | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81438-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Foundational & Exploratory
In-Depth Technical Guide: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process involving the formation of an ester intermediate followed by its hydrolysis.
Chemical Properties and Data
The following table summarizes the key chemical identifiers and properties of the target compound and its ethyl ester intermediate.
| Parameter | This compound | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
| Molecular Formula | C₉H₇BrN₂O₂ | C₁₁H₁₁BrN₂O₂ |
| Molecular Weight | 255.07 g/mol [1][2] | 283.12 g/mol |
| CAS Number | 1427453-96-0 (for 5-methyl isomer)[1] | 372198-69-1 |
Note: Data for the exact 2-methyl isomer of the carboxylic acid is limited in publicly available databases; some data presented is for isomeric forms.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the cyclocondensation of 5-bromo-2-aminopyridine with an ethyl acetoacetate derivative to form the imidazo[1,2-a]pyridine core. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This procedure is based on established methods for the synthesis of imidazo[1,2-a]pyridines through the reaction of a 2-aminopyridine with a β-keto ester. The reaction proceeds via a nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of the keto ester, followed by cyclization and dehydration.
Materials:
-
5-Bromo-2-aminopyridine
-
Ethyl 2-chloroacetoacetate
-
Ethanol, anhydrous
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2-aminopyridine (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (1.2 eq) to the solution and stir the suspension.
-
To this mixture, add ethyl 2-chloroacetoacetate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Synthesis of this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard procedure. Both acidic and basic conditions can be employed, with basic hydrolysis being common.
Materials:
-
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 4-5 with 1M hydrochloric acid.
-
The resulting precipitate is the crude this compound.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol/water.
Data Summary
The following table presents a summary of the expected inputs and outputs for the synthesis. Please note that yields are indicative and can vary based on reaction scale and optimization.
| Step | Reactants | Reagents/Solvents | Product | Typical Yield |
| 1 | 5-Bromo-2-aminopyridine, Ethyl 2-chloroacetoacetate | Ethanol, NaHCO₃ | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 60-75% |
| 2 | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | NaOH, Ethanol, Water, HCl | This compound | 80-90% |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression from commercially available starting materials to the final target molecule through a key intermediate.
Caption: Logical flow of the two-step synthesis.
References
An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the limited availability of experimental data for this specific molecule, this guide combines computational predictions with general experimental methodologies relevant to its structural class. This information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.
Chemical Identity and Structure
IUPAC Name: this compound
Molecular Formula: C₉H₇BrN₂O₂[1][2]
Molecular Weight: 255.07 g/mol [1][2]
Chemical Structure:
Canonical SMILES: CC1=NC2=C(C=C(Br)C=C2)N1C(=O)O
InChI Key: NVZQPZDKYWDKMG-UHFFFAOYSA-N[1]
Physicochemical Properties
The following table summarizes the available physicochemical data for this compound. It is important to note that most of these values are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Weight | 255.07 g/mol | PubChem[1][2] |
| XLogP3 | 2.7 | PubChem (Predicted)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Predicted) |
| Hydrogen Bond Acceptor Count | 4 | PubChem (Predicted) |
| Rotatable Bond Count | 1 | PubChem (Predicted) |
| Topological Polar Surface Area | 54.6 Ų | PubChem (Predicted) |
| pKa | Not available | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not available in the public domain. However, the following sections describe general, well-established methodologies that are appropriate for a compound of this nature.
Synthesis
A general method for the synthesis of related imidazo[1,2-a]pyridine-3-carboxylic acids involves the reaction of a substituted 2-aminopyridine with a 3-halo-2-oxopropanoate. For the target molecule, a plausible synthetic route is outlined below.
Caption: Synthetic pathway for the target compound.
Protocol:
-
Cyclocondensation: 2-Amino-5-bromopyridine is reacted with ethyl 2-chloroacetoacetate in a suitable solvent such as ethanol or DMF. The reaction is typically heated to reflux for several hours.
-
Work-up and Purification of Intermediate: After cooling, the reaction mixture is neutralized, and the crude product is extracted with an organic solvent. The ethyl ester intermediate is then purified by column chromatography.
-
Hydrolysis: The purified ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol).
-
Final Purification: The final product, this compound, is isolated by acidification of the reaction mixture, followed by filtration or extraction and can be further purified by recrystallization.
Melting Point Determination
The melting point of a solid crystalline substance is a key indicator of its purity.
Caption: Standard workflow for melting point analysis.
Protocol: A small amount of the dried and powdered compound is packed into a capillary tube. The tube is then placed in a melting point apparatus. The temperature is gradually increased, and the range from which the compound first begins to melt to when it becomes completely liquid is recorded as the melting point.[3][4]
Solubility Assessment
Determining the solubility of a compound in various solvents is crucial for its handling, formulation, and biological testing.
Protocol: A qualitative assessment can be performed by adding a small, known amount of the compound to a fixed volume of various solvents (e.g., water, ethanol, DMSO, acetone) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved compound is determined using a suitable analytical technique such as HPLC or UV-Vis spectroscopy.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.
Protocol: Potentiometric titration is a common method for pKa determination. A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored with a calibrated pH electrode. The pKa can be determined from the inflection point of the resulting titration curve.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties.
Protocol: The shake-flask method is a classical approach where the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the LogP is calculated as the logarithm of the ratio of the concentrations in the octanol and water phases.
Biological Context: Imidazo[1,2-a]pyridines as Signaling Pathway Modulators
The PI3K/mTOR Signaling Pathway
The PI3K/mTOR pathway is a complex and highly regulated signaling cascade. The diagram below illustrates a simplified representation of this pathway and indicates the points of inhibition by imidazo[1,2-a]pyridine derivatives.
Caption: Inhibition of the PI3K/mTOR pathway.
Imidazo[1,2-a]pyridine-based compounds have been shown to act as dual inhibitors of PI3K and mTOR, blocking the downstream signaling cascade that leads to cell growth and proliferation.[5][7] This makes them attractive candidates for the development of novel anti-cancer therapies.
Conclusion
This compound is a heterocyclic compound with potential for further investigation in medicinal chemistry, given the established biological activity of the imidazo[1,2-a]pyridine scaffold. While experimental data on its physicochemical properties are currently scarce, this guide provides a summary of predicted values and outlines standard experimental protocols for their determination. Further research is warranted to fully characterize this compound and explore its potential as a modulator of key signaling pathways.
References
- 1. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H7BrN2O2 | CID 5260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. davjalandhar.com [davjalandhar.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of Imidazo[1,2- a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Whitepaper: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
To the intended audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of chemical databases, commercial supplier catalogs, and the scientific literature, it has been determined that a specific entry and associated experimental data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid , including a registered CAS number, are not publicly available at this time. This suggests that the compound may be novel, not yet synthesized, or not widely characterized in published research.
This guide, therefore, addresses the core chemical scaffold of interest, the imidazo[1,2-a]pyridine ring system, and provides data on structurally similar and isomeric compounds to offer a foundational understanding for researchers exploring this chemical space. The information presented is based on available data for closely related analogs and is intended to serve as a comparative resource.
Physicochemical Properties of Related Imidazo[1,2-a]Pyridine Analogs
To provide context, the following table summarizes key physicochemical properties of several commercially available or literature-documented imidazo[1,2-a]pyridine derivatives. These compounds share the core bicyclic heteroaromatic system and bromine substitution pattern, differing in the position of the methyl and carboxylic acid groups. This data is crucial for understanding the potential characteristics of the target compound.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | 4044-99-9 | C₈H₇BrN₂ | 211.06 |
| 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | 749849-14-7 | C₈H₅BrN₂O₂ | 241.04 |
| Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate | 354548-08-6 | C₉H₇BrN₂O₂ | 255.07 |
| 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | 866135-83-3 | C₉H₇BrN₂O₂ | 255.07 |
| 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | 1427453-96-0 | C₉H₇BrN₂O₂ | 255.07 |
Synthesis Strategies for the Imidazo[1,2-a]pyridine Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in medicinal chemistry. The most common and versatile approach is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the target compound, a plausible synthetic route would involve the reaction of 5-bromo-2-aminopyridine with an appropriate α-haloketoester.
A generalized experimental workflow for the synthesis of a related compound, 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, is described in the literature. This can be adapted for the synthesis of the target carboxylic acid, likely through the use of an appropriate starting material like ethyl bromopyruvate followed by hydrolysis of the resulting ester.
General Experimental Protocol for Imidazo[1,2-a]pyridine Synthesis
A representative procedure for a related synthesis is as follows:
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., acetonitrile or ethanol), an equimolar amount of an α-halocarbonyl compound is added.
-
The reaction mixture is heated to reflux for a specified period (typically 2-24 hours) and monitored by thin-layer chromatography (TLC) for the consumption of starting materials.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization or column chromatography on silica gel, to yield the desired imidazo[1,2-a]pyridine derivative.
The following diagram illustrates the general synthetic workflow.
Potential Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include, but are not limited to, anti-inflammatory, analgesic, and anticancer properties. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.
For instance, certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of p38 MAP kinase and cyclooxygenase-2 (COX-2), both of which are critical mediators of the inflammatory response. Inhibition of these pathways leads to a reduction in the production of pro-inflammatory cytokines and prostaglandins.
The logical relationship for the anti-inflammatory activity of some imidazo[1,2-a]pyridines can be visualized as follows:
Conclusion and Future Directions
While a detailed technical guide on "this compound" cannot be provided due to the absence of specific data, the information on related analogs offers a valuable starting point for researchers. The synthesis of the imidazo[1,2-a]pyridine core is well-documented, and the known biological activities of this scaffold suggest that the target compound could be of significant interest for further investigation in drug discovery programs.
Future research should focus on the synthesis and characterization of this specific compound. Subsequent studies could then explore its physicochemical properties, in vitro biological activity against a panel of relevant targets, and in vivo efficacy in appropriate disease models. Such a systematic approach would be necessary to fully elucidate the therapeutic potential of this novel chemical entity.
Structure Elucidation of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines the comprehensive structure elucidation of the novel heterocyclic compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Due to the absence of published experimental data for this specific molecule, this document provides a proposed synthetic pathway and predicted spectroscopic data based on established chemical principles and analysis of structurally related compounds. Detailed methodologies for the proposed synthesis and analytical techniques are presented to guide researchers in the de novo characterization of this and similar molecules.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The targeted compound, this compound, incorporates several key features: the imidazo[1,2-a]pyridine core, a bromine substituent at the 6-position known to modulate electronic properties and metabolic stability, a methyl group at the 2-position, and a carboxylic acid at the 3-position, which can serve as a handle for further derivatization or as a key pharmacophoric element. This guide provides a roadmap for its synthesis and complete structural verification.
Proposed Synthesis
A plausible and efficient synthesis of this compound can be achieved via a two-step process starting from the commercially available 2-amino-5-bromopyridine. The proposed synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq) and ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the intermediate ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution to pH 3-4 with 2M hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford the final compound.
Structure Elucidation Workflow
The definitive identification of the synthesized compound relies on a combination of spectroscopic techniques. The logical workflow for this process is depicted below.
Caption: Logical workflow for the structure elucidation process.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of known spectra of similar compounds.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -COOH | 12.0 - 13.0 | br s | - |
| H-5 | 8.2 - 8.4 | d | ~1.5 |
| H-7 | 7.5 - 7.7 | dd | ~9.5, ~1.5 |
| H-8 | 7.3 - 7.5 | d | ~9.5 |
| 2-CH₃ | 2.5 - 2.7 | s | - |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | 165 - 170 |
| C-2 | 145 - 150 |
| C-3 | 110 - 115 |
| C-5 | 128 - 132 |
| C-6 | 115 - 120 |
| C-7 | 125 - 129 |
| C-8 | 118 - 122 |
| C-8a | 140 - 145 |
| 2-CH₃ | 15 - 20 |
Predicted IR and Mass Spectrometry Data
| Technique | Predicted Data |
| IR (cm⁻¹) | 3200-2500 (broad, O-H stretch of carboxylic acid), 1720-1680 (strong, C=O stretch), 1640-1580 (C=N and C=C stretches), ~820 (C-Br stretch) |
| Mass Spec (ESI+) | m/z [M+H]⁺: 254.98, 256.98 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
Methodologies for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.
-
Experiments :
-
¹H NMR : Acquire a standard proton spectrum to identify chemical shifts, multiplicities, and coupling constants.
-
¹³C NMR : Obtain a proton-decoupled carbon spectrum to determine the number and chemical shifts of unique carbon atoms.
-
2D NMR (COSY, HSQC, HMBC) : Perform these experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignment of all signals and confirming the connectivity of the molecule.
-
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation : Employ a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹ to obtain the infrared spectrum. This will confirm the presence of key functional groups, particularly the carboxylic acid O-H and C=O stretches.
Mass Spectrometry (MS)
-
Sample Preparation : Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation : Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺. The high resolution will provide an accurate mass measurement, confirming the elemental composition. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and structure elucidation of this compound. While direct experimental data for this compound is not currently available in the public domain, the proposed synthetic route and predicted spectroscopic data, based on sound chemical principles and analogous compounds, offer a robust starting point for its preparation and characterization. The detailed methodologies provided will aid researchers in the successful identification and verification of this and other novel heterocyclic compounds, facilitating further exploration of their potential applications in drug discovery and materials science.
Spectroscopic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Despite a comprehensive search, complete experimentally determined 1H and 13C NMR data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are not available in the public domain. While some partial ¹H NMR data has been reported, a full spectral analysis necessary for a complete technical guide is absent. This document, therefore, presents the available data, outlines the general experimental protocols for the synthesis and NMR analysis of related compounds, and discusses the broader context of the biological significance of the imidazo[1,2-a]pyridine scaffold.
A complete set of quantitative NMR data for the target compound is not available. The following tables summarize the partial ¹H NMR data that has been reported.
Table 1: Partial ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 9.60 | dd | 2.0, 0.8 | 1H | H-5 |
| 7.61 | dd | 9.5, 2.0 | 1H | H-7 |
| 7.52 | dd | 9.4, 0.9 | 1H | H-8 |
| Data not available | s | - | 3H | -CH₃ |
Solvent: Methanol-d₄, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
Experimentally determined ¹³C NMR data for this compound is not currently available in published literature.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and NMR analysis of imidazo[1,2-a]pyridine derivatives, based on procedures for similar compounds.
Synthesis of this compound
A common route for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone. For the target molecule, this would typically involve the reaction of 2-amino-5-bromopyridine with an appropriate three-carbon α-haloketone carboxylate equivalent, followed by cyclization.
General Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of an ethyl 2-chloroacetoacetate is added.
-
Cyclization: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
-
Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using standard procedures, such as heating with an aqueous solution of sodium hydroxide, followed by acidification.
NMR Sample Preparation and Analysis
Protocol for NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled sequence is used to simplify the spectrum.
Biological Context and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities. Derivatives of this core are being investigated for various therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.
Involvement in Cancer Signaling Pathways
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can modulate key signaling pathways implicated in cancer progression. Two of the most notable are the PI3K/Akt/mTOR and the Wnt/β-catenin pathways.
Below is a conceptual workflow illustrating the general approach to identifying and characterizing the mechanism of action of a novel imidazo[1,2-a]pyridine derivative as a potential cancer therapeutic.
This diagram illustrates a logical progression from the initial synthesis and screening of a library of compounds to more detailed mechanistic studies and finally to preclinical evaluation. The color-coded arrows represent the flow of the process, highlighting key decision points and experimental stages.
Mass Spectrometry of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anticipated mass spectrometric behavior of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental mass spectra for this specific molecule in public literature, this document outlines the predicted fragmentation patterns based on the known behavior of structurally related imidazo[1,2-a]pyridine derivatives and general principles of mass spectrometry. Detailed experimental protocols are provided to guide researchers in the analysis of this and similar compounds.
Predicted Mass Spectral Data
The primary ionization technique suitable for a molecule like this compound is Electrospray Ionization (ESI), which is a soft ionization method that typically yields a prominent protonated molecular ion ([M+H]⁺). The expected fragmentation pattern in tandem mass spectrometry (MS/MS) would likely involve initial losses from the carboxylic acid group, followed by fragmentation of the heterocyclic ring system.
The molecular formula for this compound is C₉H₇BrN₂O₂. The monoisotopic mass is calculated to be approximately 253.9691 g/mol . The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in isotopic peaks for the molecular ion and any bromine-containing fragments, separated by 2 Da.
Table 1: Predicted m/z Values for Major Ions of this compound in ESI-MS/MS
| Ion Description | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |
| Protonated Molecular Ion [M+H]⁺ | 254.9769 | 256.9749 | The base peak in a full scan ESI-MS spectrum. |
| Loss of H₂O [M+H-H₂O]⁺ | 236.9664 | 238.9644 | A common fragmentation pathway for carboxylic acids. |
| Loss of COOH radical [M+H-•COOH]⁺ | 209.9820 | 211.9800 | Loss of the carboxylic acid radical. |
| Loss of CO₂ [M+H-CO₂]⁺ | 210.9898 | 212.9878 | Decarboxylation of the protonated molecule. |
| Loss of Br radical [M+H-•Br]⁺ | 175.0558 | - | Cleavage of the C-Br bond. |
| Imidazo[1,2-a]pyridine core fragment | 117.0599 | - | A potential fragment resulting from multiple cleavages. |
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is expected to be initiated by the loss of small neutral molecules from the carboxylic acid moiety, such as water (H₂O) or carbon dioxide (CO₂). Subsequent fragmentation would likely involve the cleavage of the bromine atom and fragmentation of the imidazo[1,2-a]pyridine ring structure.
Caption: Predicted fragmentation pathway for this compound.
Experimental Protocols
A robust and reproducible experimental protocol is crucial for the accurate mass spectrometric analysis of this compound. The following sections detail a recommended methodology for sample preparation and LC-MS/MS analysis.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the mobile phase to be used for LC-MS analysis to achieve a final concentration in the range of 1-10 µg/mL.
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the LC-MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape. For example, start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Full Scan MS: Scan from m/z 50 to 500 to identify the protonated molecular ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 254.9 and 256.9) as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to obtain a characteristic fragmentation pattern.
-
Caption: General workflow for the mass spectrometric analysis of the target compound.
Conclusion
This technical guide provides a foundational understanding of the expected mass spectrometric behavior of this compound and a detailed experimental approach for its analysis. The predicted fragmentation patterns and the provided protocols offer a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development for the characterization of this and structurally related compounds. The application of high-resolution mass spectrometry would be beneficial for confirming the elemental composition of the parent and fragment ions.
Unlocking the Potential of Imidazo[1,2-a]pyridines: A Technical Guide to the Biological Significance of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key synthetic intermediate, and explores the significant biological activities of its derivatives, which span from anticancer to antimycobacterial and enzyme inhibition. This document serves as a resource for researchers and professionals in drug discovery and development, providing detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways and workflows.
Synthetic Pathway and Chemical Properties
This compound is synthesized as a stable intermediate, often starting from the corresponding 2-aminopyridine derivative. Its structure, featuring a bromine atom at the 6-position and a carboxylic acid at the 3-position, makes it a versatile building block for further chemical modifications. The presence of the bromine atom allows for cross-coupling reactions, while the carboxylic acid group is readily converted into esters and amides, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
Below is a generalized workflow for the synthesis of this compound and its subsequent derivatization into biologically active amides.
Biological Activities of Derivatives
While direct biological activity data for this compound is not extensively reported, its derivatives have shown significant promise in several therapeutic areas. The primary role of the core compound is to serve as a scaffold for the synthesis of these more potent molecules.
Antimycobacterial Activity
A significant area of investigation for derivatives of this compound is in the development of novel treatments for tuberculosis. Amide derivatives, in particular, have demonstrated potent activity against Mycobacterium tuberculosis and other mycobacterial species.
Table 1: Antimycobacterial Activity of an Amide Derivative
| Compound | Target | IC50 (nM) | MIC (µM) against M. smegmatis |
|---|
| Amide Derivative 27 | M. smegmatis CIII2CIV2 | 441 ± 138 | > 50 |
Note: Data is for a representative amide derivative synthesized from the core compound.[1]
The mechanism of action for these imidazopyridine amides often involves the inhibition of the cytochrome bc1 complex (QcrB), a crucial component of the electron transport chain in mycobacteria. This inhibition disrupts cellular respiration and leads to bacterial death.
Anticancer Activity
The broader class of imidazo[1,2-a]pyridines has been extensively studied for its anticancer properties.[2][3] These compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] The mechanism often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.
While specific data for derivatives of this compound are emerging, the general activity of the scaffold suggests this is a promising avenue for further investigation. A typical workflow for evaluating the anticancer potential of these compounds is outlined below.
Enzyme Inhibition
Derivatives of imidazo[1,2-a]pyridines have been identified as inhibitors of various enzymes. A structurally related compound, possessing a carboxylic acid at the C6 position, was found to inhibit Rab geranylgeranyl transferase (RGGT), albeit at high concentrations. This suggests that with appropriate structural modifications, potent and selective enzyme inhibitors can be developed from the this compound core.
Experimental Protocols
General Procedure for the Synthesis of this compound (9c)
This protocol is adapted from the supplementary information of studies on antimycobacterial agents.
-
Esterification: A mixture of 5-bromo-2-aminopyridine and ethyl 2-chloroacetoacetate in ethanol is refluxed overnight.
-
Purification of Ester: The reaction mixture is cooled, and the resulting precipitate, ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate, is collected by filtration and washed.
-
Hydrolysis: The purified ester is then subjected to hydrolysis, typically using an aqueous solution of sodium hydroxide, to yield the sodium salt of the carboxylic acid.
-
Acidification: The reaction mixture is acidified with an acid such as hydrochloric acid to precipitate the final product, this compound.
-
Final Purification: The crude product is collected by filtration, washed with water, and dried to afford the pure compound.
In Vitro Antimycobacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
-
Preparation of Inoculum: A suspension of the mycobacterial strain (e.g., M. smegmatis) is prepared and adjusted to a specific optical density.
-
Compound Dilution: The test compounds are serially diluted in an appropriate broth medium in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplate is incubated at the optimal temperature for the growth of the mycobacterial species for a specified period.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of biologically active molecules. While the core compound itself may exhibit modest activity, its derivatives have demonstrated significant potential as antimycobacterial and anticancer agents, as well as enzyme inhibitors. The synthetic accessibility and the potential for diverse chemical modifications make this scaffold a continued area of interest for the development of novel therapeutics. Further exploration of the chemical space around this core structure is warranted to fully elucidate its therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 3. opendata.uni-halle.de [opendata.uni-halle.de]
- 4. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The compound 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid belongs to the imidazo[1,2-a]pyridine scaffold, a class of heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry. This designation stems from the wide array of biological activities exhibited by its derivatives, positioning them as promising candidates for drug development. Extensive research into this scaffold has revealed significant potential in oncology, inflammatory diseases, and infectious diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of this compound by examining the known mechanisms of action of structurally related imidazo[1,2-a]pyridine derivatives. The primary focus will be on key signaling pathways implicated in cancer and inflammation, as well as specific molecular targets in bacteria. This document provides a comprehensive overview of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.
Introduction to the Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have attracted considerable attention in the field of medicinal chemistry due to their diverse pharmacological properties. Several drugs containing this scaffold are already on the market, such as zolpidem (an insomnia medication) and alpidem (an anxiolytic), highlighting the therapeutic potential of this chemical class.[1] The planar nature of the imidazo[1,2-a]pyridine ring system allows for effective interaction with various biological targets, and its structure is amenable to chemical modifications at multiple positions, enabling the fine-tuning of its biological activity. The specific compound, this compound, possesses key functional groups—a bromine atom at the 6-position, a methyl group at the 2-position, and a carboxylic acid at the 3-position—that are expected to influence its pharmacokinetic and pharmacodynamic properties.
Potential Therapeutic Targets and Mechanisms of Action
While direct experimental data for this compound is limited in the public domain, extensive research on analogous compounds provides strong indications of its likely therapeutic targets and mechanisms of action. The primary areas of therapeutic potential for this class of compounds are oncology, anti-inflammatory, and anti-bacterial applications.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a recurring motif in the development of novel anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[2][3]
The proposed mechanism involves the inhibition of key kinases in this pathway, such as PI3K, Akt, and mTOR. This inhibition leads to the downstream suppression of protein synthesis and cell cycle progression, ultimately inducing apoptosis in cancer cells. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to reduce the phosphorylation of Akt and mTOR, leading to cell cycle arrest at the G2/M phase and an increase in the levels of pro-apoptotic proteins like Bax and cleaved caspase-9.[2][4] Furthermore, the inhibition of this pathway can also lead to an increase in the expression of tumor suppressor proteins p53 and p21.[5][6]
The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) are transcription factors that play pivotal roles in inflammation and cancer. Constitutive activation of these pathways is common in many tumors, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. Imidazo[1,2-a]pyridine derivatives have been shown to modulate this signaling axis.[1][7]
The mechanism of action likely involves the inhibition of STAT3 phosphorylation and the suppression of NF-κB activity. By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can downregulate the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as anti-apoptotic proteins such as Bcl-2.[1][8] This dual modulation of inflammation and apoptosis makes these compounds attractive candidates for cancer therapy.
Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their ability to induce apoptosis in colon cancer cell lines. The proposed mechanism involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, including caspase-3 and caspase-8, leading to programmed cell death.[9]
Antibacterial Activity
The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery, forming the Z-ring at the site of cell division. It is a highly conserved protein among bacteria and has no close homolog in eukaryotes, making it an attractive target for the development of novel antibiotics. A study has identified an ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow-spectrum inhibitor of Streptococcus pneumoniae that targets FtsZ.[10] The compound was found to inhibit the polymerization and GTPase activity of FtsZ, leading to an elongated phenotype and inhibition of cell division.[10] Given the structural similarity, it is plausible that this compound could exhibit similar antibacterial activity by targeting FtsZ.
Other Potential Targets
Rab geranylgeranyl transferase (RGGT) is an enzyme responsible for the post-translational modification of Rab GTPases, which are key regulators of intracellular vesicular transport. Inhibition of RGGT can disrupt these processes and has been explored as a potential anti-cancer strategy. A series of 6-substituted imidazo[1,2-a]pyridine analogs have been designed and synthesized as inhibitors of RGGT, demonstrating cytotoxic activity against cancer cells.[5]
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of various imidazo[1,2-a]pyridine derivatives. This data provides a benchmark for the potential potency of this compound.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | HCC1937 (Breast) | 45 | [5][6] |
| IP-6 | HCC1937 (Breast) | 47.7 | [5][6] |
| IP-7 | HCC1937 (Breast) | 79.6 | [5][6] |
| Compound 6 | A375 (Melanoma) | ~10 | [2] |
| Compound 6 | WM115 (Melanoma) | ~15 | [2] |
| Compound 6 | HeLa (Cervical) | ~35 | [2] |
| HB9 | A549 (Lung) | 50.56 | [11] |
| HB10 | HepG2 (Liver) | 51.52 | [11] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and further development of therapeutic candidates. The following sections provide standardized protocols for assays commonly used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to assess the levels of proteins involved in signaling pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.
-
Procedure:
-
Protein Extraction:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[1]
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay kit.
-
Gel Electrophoresis:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[1]
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[1]
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[1]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[1]
-
-
Cell Migration Assay (Scratch Assay)
The scratch assay, or wound healing assay, is a simple and widely used method to study cell migration in vitro.[10]
-
Principle: A "scratch" or cell-free area is created in a confluent cell monolayer. The rate at which the cells migrate to close the scratch is monitored over time.[10]
-
Procedure:
-
Seed cells in a culture plate and grow them to form a confluent monolayer.[13]
-
Use a sterile pipette tip (e.g., p200) to create a straight scratch across the cell monolayer.[10][13]
-
Gently wash the cells with PBS to remove any detached cells.[13]
-
Replace the PBS with fresh culture medium containing the test compound or vehicle control. To ensure that the closure of the scratch is due to migration and not proliferation, a proliferation inhibitor like Mitomycin C can be added.[14]
-
Capture images of the scratch at the beginning of the experiment (T=0) and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13]
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of cell migration by determining the percentage of wound closure over time.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for its evaluation.
Signaling Pathways
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Caption: The STAT3 and NF-κB signaling pathways and potential points of inhibition.
Experimental Workflow
Caption: A typical experimental workflow for evaluating the anticancer activity.
Conclusion and Future Directions
The available evidence strongly suggests that this compound holds significant promise as a therapeutic agent, particularly in the field of oncology. Its structural similarity to other biologically active imidazo[1,2-a]pyridine derivatives points towards the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways as primary targets for its anticancer effects. Furthermore, the potential for this compound to act as an antibacterial agent by targeting FtsZ warrants further investigation.
Future research should focus on the direct biological evaluation of this compound to confirm these hypothesized targets and mechanisms of action. This would involve a comprehensive screening against a panel of cancer cell lines, detailed mechanistic studies using the experimental protocols outlined in this guide, and eventually, in vivo studies to assess its efficacy and safety in preclinical models. The structure-activity relationship data from such studies will be invaluable for the rational design and optimization of more potent and selective imidazo[1,2-a]pyridine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 8. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Screening of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the potential in vitro screening strategies for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. While specific experimental data for this particular compound is not extensively available in the public domain, this document outlines established methodologies and potential biological targets based on the well-documented activities of structurally related imidazo[1,2-a]pyridine derivatives. The guide details experimental protocols for key assays, summarizes potential quantitative data in a structured format, and visualizes relevant workflows and signaling pathways.
Introduction to this compound
This compound is a heterocyclic compound featuring the imidazo[1,2-a]pyridine core. This core structure is a key pharmacophore in numerous biologically active molecules. The presence of a bromine atom at the 6-position can enhance potency and modulate pharmacokinetic properties, while the carboxylic acid group at the 3-position provides a handle for further chemical modification and can influence solubility and target interactions. The 2-methyl group can also contribute to the compound's steric and electronic profile. Given the diverse activities of this chemical class, a systematic in vitro screening approach is crucial to elucidate the specific biological profile of this compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process, a representative scheme of which is outlined below. The general approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or a related three-carbon building block.
Caption: A representative synthetic route for this compound.
In Vitro Screening Workflow
A general workflow for the in vitro screening of a novel compound like this compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays based on initial findings.
Caption: A generalized workflow for in vitro screening and hit identification.
Experimental Protocols
The following are detailed, representative protocols for key in vitro assays that could be employed to characterize the biological activity of this compound.
Anticancer Activity: MTT Cytotoxicity Assay
This assay assesses the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these dilutions for 48-72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Bacterial Strains: Both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are used.
-
Inoculum Preparation: Bacterial colonies are suspended in sterile broth to match the turbidity of a 0.5 McFarland standard.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assay: Kinase Activity
Given that many imidazo[1,2-a]pyridine derivatives are kinase inhibitors, a representative kinase inhibition assay is described.
-
Kinase and Substrate: A specific kinase (e.g., PI3Kα, c-Met) and its corresponding substrate are used.
-
Assay Buffer: The reaction is performed in a kinase assay buffer.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the kinase in the assay buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP and the substrate.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or ELISA.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-compound control. The IC50 value is determined from a dose-response curve.
Potential Biological Targets and Signaling Pathways
Based on studies of related compounds, this compound could potentially target several key proteins and signaling pathways involved in cell proliferation, survival, and inflammation.
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that is often dysregulated in cancer.[1] Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit PI3Kα, leading to downstream effects on cell growth and survival.[1] Inhibition of this pathway can induce apoptosis and cell cycle arrest in cancer cells.[1]
-
Receptor Tyrosine Kinases (RTKs): c-Met is an RTK that, when overactivated, can drive tumor growth and metastasis.[2] Some imidazo[1,2-a]pyridines have been developed as potent c-Met inhibitors.[2]
-
Cyclooxygenase (COX) Enzymes: COX-2 is an enzyme involved in inflammation and has been implicated in cancer progression. Selective COX-2 inhibitors are a class of anti-inflammatory drugs, and some imidazo[1,2-a]pyridine derivatives have shown potent and selective COX-2 inhibitory activity.[3][4]
Caption: Potential inhibition of the PI3K/Akt signaling pathway by the test compound.
Illustrative Data Summary
The following tables present hypothetical quantitative data for this compound, based on typical results for active imidazo[1,2-a]pyridine derivatives found in the literature. This data is for illustrative purposes only.
Table 1: Illustrative Anticancer Activity (IC50 in µM)
| Cell Line | Cancer Type | IC50 (µM) |
| HCC827 | Non-small cell lung | 0.1 - 1.0 |
| A549 | Non-small cell lung | 1.0 - 10.0 |
| MCF-7 | Breast | 0.5 - 5.0 |
| SH-SY5Y | Neuroblastoma | 5.0 - 25.0 |
| HEL | Leukemia | 0.1 - 1.0 |
Data is hypothetical and based on activities of similar compounds.[1]
Table 2: Illustrative Antibacterial Activity (MIC in µg/mL)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus | Positive | 1 - 8 |
| Bacillus subtilis | Positive | 2 - 16 |
| Escherichia coli | Negative | > 64 |
| Pseudomonas aeruginosa | Negative | > 64 |
Data is hypothetical and based on activities of similar compounds.
Table 3: Illustrative Kinase Inhibitory Activity (IC50 in nM)
| Kinase | IC50 (nM) |
| PI3Kα | 2 - 20 |
| c-Met | 5 - 50 |
| KDR (VEGFR2) | > 1000 |
Data is hypothetical and based on activities of similar compounds.[1]
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
The Discovery of Novel Imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Development Professionals
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This versatile core is present in several marketed drugs, including the sedative-hypnotic zolpidem and the antiulcer agent zolimidine.[1][2] The unique structural features of imidazo[1,2-a]pyridines allow for substitution at various positions, enabling the fine-tuning of their physicochemical and biological properties. This has led to the discovery of novel derivatives with a wide range of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3][4][5] This technical guide provides an in-depth overview of the discovery of novel imidazo[1,2-a]pyridine derivatives, with a focus on their synthesis, biological evaluation, and mechanisms of action.
Synthetic Strategies: The Groebke–Blackburn–Bienaymé Reaction
A powerful and efficient method for the synthesis of 3-amino-imidazo[1,2-a]pyridines is the Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction.[6][7][8] This one-pot reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[7][9] The GBB reaction offers several advantages, including operational simplicity, high atom economy, and the ability to generate a diverse library of compounds from readily available starting materials.[7]
Experimental Protocol: Groebke–Blackburn–Bienaymé Reaction
The following protocol is a general procedure for the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives via the GBB reaction.[9][10]
Materials:
-
2-Aminopyridine derivative
-
Aldehyde derivative
-
Isocyanide derivative
-
Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst
-
Methanol or other appropriate solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL) in a round-bottom flask, add the isocyanide (1.0 mmol).
-
Add the Lewis acid catalyst, such as Sc(OTf)₃ (5-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-amino-imidazo[1,2-a]pyridine derivative.
-
Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives
The biological activity of newly synthesized imidazo[1,2-a]pyridine derivatives is assessed through a cascade of in vitro and in vivo assays to determine their therapeutic potential and mechanism of action.[11][12][13]
In Vitro Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[2][14] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.
The following is a generalized protocol for performing an MTT assay to determine the IC₅₀ (half-maximal inhibitory concentration) of a novel imidazo[1,2-a]pyridine derivative.[3][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel imidazo[1,2-a]pyridine derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a series of dilutions of the test compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value from the dose-response curve.
The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[1][15][16] This assay is considered the gold standard for determining the long-term cytotoxic effects of anticancer agents.[15]
The following is a general protocol for a clonogenic survival assay.[16][17]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel imidazo[1,2-a]pyridine derivative
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% w/v in methanol/water)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed a specific number of cells (e.g., 200-1000 cells/well) into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a defined period (e.g., 24 hours).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies in the control wells are of a sufficient size (at least 50 cells), terminate the experiment.
-
Wash the wells with PBS, fix the colonies with a suitable fixative (e.g., methanol or a mixture of methanol and acetic acid), and stain with crystal violet solution for 10-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
The scratch (or wound healing) assay is a straightforward method to study collective cell migration in vitro.[6][18][19] It is particularly useful for evaluating the potential of a compound to inhibit cancer cell migration and metastasis.[20]
The following is a general protocol for performing a scratch assay.[18][19]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Novel imidazo[1,2-a]pyridine derivative
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a plate at a density that will result in a confluent monolayer after 24-48 hours.
-
Once the cells have formed a confluent monolayer, create a "scratch" or a cell-free gap by scraping the monolayer in a straight line with a sterile pipette tip.
-
Wash the wells with PBS to remove any detached cells.
-
Add fresh medium containing various concentrations of the test compound or a vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the scratch at different points for each image and calculate the rate of cell migration or the percentage of wound closure over time.
In Vitro Kinase Inhibition Assays
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.[10][18][21] In vitro kinase assays are essential for determining the potency and selectivity of these compounds against their target kinases.[22][23][24]
The following is a generalized protocol for an in vitro kinase assay, which can be adapted for various kinase targets and detection methods (e.g., radiometric, fluorescence, or luminescence-based).[23][25][26]
Materials:
-
Recombinant active kinase enzyme
-
Specific substrate for the kinase
-
Adenosine triphosphate (ATP)
-
Novel imidazo[1,2-a]pyridine derivative
-
Kinase reaction buffer
-
Detection reagents (e.g., radiolabeled ATP, phosphospecific antibody, or ADP-Glo™ Kinase Assay reagents)
-
384-well or 96-well assay plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the kinase reaction buffer.
-
In the wells of an assay plate, add the kinase enzyme and the test compound at various concentrations. Include a positive control (kinase without inhibitor) and a negative control (no kinase).
-
Incubate the kinase and inhibitor together for a short period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at an optimal temperature (e.g., 30°C or room temperature).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagents and incubate as required by the specific assay format.
-
Measure the signal (e.g., radioactivity, fluorescence, or luminescence) using the appropriate instrument.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize hypothetical quantitative data for a series of novel imidazo[1,2-a]pyridine derivatives, illustrating how such data can be presented for clear comparison.
Table 1: Synthetic Yields of Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | R¹ Substituent | R² Substituent | Yield (%) |
| IMP-01 | H | Phenyl | 78 |
| IMP-02 | 6-Cl | Phenyl | 85 |
| IMP-03 | 6-Cl | 4-Fluorophenyl | 82 |
| IMP-04 | 6-Me | 4-Fluorophenyl | 75 |
| IMP-05 | 8-Me | Pyrimidin-4-yl | 68 |
Table 2: In Vitro Anticancer Activity of Novel Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) - 48h MTT Assay | Surviving Fraction (1 µM) - Clonogenic Assay | % Wound Closure (24h) - Scratch Assay |
| IMP-01 | A549 (Lung) | 15.2 | 0.85 | 85 |
| IMP-02 | A549 (Lung) | 5.8 | 0.62 | 60 |
| IMP-03 | A549 (Lung) | 2.1 | 0.35 | 42 |
| IMP-04 | HCT116 (Colon) | 8.9 | 0.71 | 75 |
| IMP-05 | HCT116 (Colon) | 0.5 | 0.15 | 25 |
Table 3: In Vitro Kinase Inhibitory Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) |
| IMP-03 | PI3Kα | 55 |
| IMP-03 | mTOR | >1000 |
| IMP-05 | PI3Kα | 12 |
| IMP-05 | mTOR | 25 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the discovery and development of novel therapeutic agents.
Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[15][16][27][28] Inhibition of these pathways can lead to decreased cell proliferation, survival, and migration.
Caption: Key signaling pathways modulated by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow for Anticancer Drug Discovery
The discovery of novel anticancer agents follows a structured workflow, from initial library synthesis to preclinical evaluation.
Caption: General experimental workflow for anticancer drug discovery.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of efficient synthetic methodologies, such as the Groebke–Blackburn–Bienaymé reaction, coupled with a robust pipeline of in vitro and in vivo biological assays, has accelerated the identification of potent and selective derivatives. A thorough understanding of the underlying mechanisms of action, particularly the modulation of key signaling pathways, is essential for the rational design and optimization of these compounds. This technical guide provides a framework for researchers and drug development professionals to navigate the multifaceted process of discovering and advancing novel imidazo[1,2-a]pyridine-based therapies.
References
- 1. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. Activation of the NF-κB pathway by the STAT3 inhibitor JSI-124 in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 13. ijcrt.org [ijcrt.org]
- 14. atcc.org [atcc.org]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 18. axionbiosystems.com [axionbiosystems.com]
- 19. med.virginia.edu [med.virginia.edu]
- 20. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. In vitro kinase assay [protocols.io]
- 26. bellbrooklabs.com [bellbrooklabs.com]
- 27. NF-κB and STAT3 signaling pathways collaboratively link inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tools.thermofisher.cn [tools.thermofisher.cn]
Methodological & Application
Application Notes and Protocols for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antitubercular, anticancer, and antibacterial activities. This document provides detailed application notes and experimental protocols for the synthetic manipulation of this compound, focusing on key transformations at both the carboxylic acid moiety and the bromine-substituted position.
Key Synthetic Transformations
This compound offers three primary sites for chemical modification: the carboxylic acid at the C3 position, the bromine atom at the C6 position, and the methyl group at the C2 position. The carboxylic acid allows for the formation of amides and esters, while the bromo group is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Application Note 1: Amide Bond Formation for Bioactive Carboxamides
The synthesis of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxamides is a key strategy in the development of potent therapeutic agents, particularly in the field of antitubercular drug discovery. The resulting carboxamides have been shown to target essential cellular processes in pathogens.
Biological Significance: Antitubercular Activity
Derivatives of imidazo[1,2-a]pyridine-3-carboxamide have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds have been shown to target the cytochrome b subunit (QcrB) of the electron transport chain, leading to the depletion of cellular ATP and ultimately causing bacterial cell death. This mechanism of action is distinct from many current antitubercular drugs, making these compounds promising candidates for combating drug-resistant strains of Mtb.
Experimental Protocol: General Procedure for Amide Coupling
A solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is treated with a coupling agent such as HATU (1.1 eq.) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at room temperature for 30 minutes, followed by the addition of the desired primary or secondary amine (1.2 eq.). The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | HATU | DIPEA | DMF | 12 | 85 |
| 4-Fluoroaniline | EDC/HOBt | DIPEA | DCM | 16 | 78 |
| Benzylamine | T3P | Et3N | THF | 8 | 92 |
| Morpholine | HATU | DIPEA | DMF | 12 | 88 |
| Piperidine | EDC/HOBt | DIPEA | DCM | 16 | 81 |
Application Note 2: Esterification for Modulating Physicochemical Properties
Esterification of the carboxylic acid group can be employed to modify the lipophilicity, solubility, and pharmacokinetic properties of the parent molecule. This is a common strategy in drug design to improve oral bioavailability and metabolic stability.
Experimental Protocol: Fischer Esterification
This compound (1.0 eq.) is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The reaction mixture is heated to reflux and monitored by TLC. After completion, the excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The organic layer is then washed with brine, dried, and concentrated to afford the ester, which can be further purified by column chromatography if necessary.
Table 2: Representative Esterification Reactions
| Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Reflux | 24 | 95 |
| Ethanol | H₂SO₄ (cat.) | Reflux | 24 | 93 |
| Isopropanol | p-TsOH (cat.) | Reflux | 36 | 75 |
| Benzyl alcohol | H₂SO₄ (cat.) | 100 | 18 | 82 |
Application Note 3: C-C and C-N Bond Formation via Cross-Coupling Reactions
The bromine atom at the C6 position serves as a versatile handle for introducing a wide array of substituents through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling
This reaction is a powerful method for forming carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl groups.
Experimental Protocol: Suzuki-Miyaura Coupling
To a degassed mixture of this compound (or its corresponding ester/amide) (1.0 eq.), the desired boronic acid (1.5 eq.), and a base such as potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., 1,4-dioxane/water), a palladium catalyst like Pd(PPh₃)₄ (0.05 eq.) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Table 3: Representative Suzuki-Miyaura Coupling Reactions
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 88 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 91 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75 |
| Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DME | 90 | 68 |
Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amino groups at the C6 position.
Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound ester (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.) are combined. The tube is evacuated and backfilled with an inert gas. Anhydrous toluene is added, and the mixture is heated. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the combined organic layers are dried and concentrated. Purification is achieved by column chromatography.
Table 4: Representative Buchwald-Hartwig Amination Reactions
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 85 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 72 |
| N-Methylpiperazine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 110 | 78 |
Visualizations
Logical Workflow for Synthesis of Bioactive Derivatives
Caption: Synthetic routes from the starting material.
Mechanism of Action: Inhibition of Mycobacterial Respiration
Caption: Inhibition of Mtb's respiratory chain.
Experimental Workflow: Amide Coupling
Caption: Step-by-step amide synthesis workflow.
Application Notes and Protocols for the Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore found in numerous therapeutic agents, and the methodologies outlined herein offer a robust pathway for accessing this important heterocyclic system.
Data Presentation
The following table summarizes the key transformations and expected yields for the synthesis of the target compound and its intermediate ester. The yields are based on reported procedures for analogous reactions and may vary depending on the specific reaction conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Expected Yield (%) | Reference for Analogy |
| 1 | Bromination | 2-Aminopyridine | Phenyltrimethylammonium tribromide | 2-Amino-5-bromopyridine | 75-81 | [1] |
| 2 | Cyclocondensation | 2-Amino-5-bromopyridine | Ethyl 2-chloro-3-oxobutanoate | Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | ~65 | [2] |
| 3 | Hydrolysis | Ethyl 6-bromo-2-methylimidazo... | 12 M Hydrochloric acid | This compound | 48-73 | [3] |
Experimental Protocols
The synthesis of this compound is typically achieved in a three-step sequence starting from 2-aminopyridine. This involves the bromination of the pyridine ring, followed by the construction of the fused imidazole ring through a cyclocondensation reaction, and finally, the hydrolysis of the resulting ester to the desired carboxylic acid.
Protocol 1: Synthesis of 2-Amino-5-bromopyridine
This protocol describes the regioselective bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine.[1][4]
Materials:
-
2-Aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform (or Dichloromethane)
-
Saturated Sodium Chloride solution
-
Anhydrous Sodium Sulfate
-
Benzene (for recrystallization)
-
1L Three-necked flask
-
Mechanical stirrer, thermometer, and reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
-
Stir the mixture to ensure homogeneity.
-
To the stirring solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.
-
Maintain the reaction mixture at 25-30°C and continue stirring for 2 hours.
-
After 2 hours, transfer the reaction mixture to a separatory funnel and wash with 40 ml of saturated sodium chloride solution.
-
Separate the organic layer (lower layer) and wash it 2-3 times with 20 ml of water.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice water bath and add water to precipitate a solid.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from benzene, filter, and dry to obtain a yellow solid of 2-amino-5-bromopyridine.
Protocol 2: Synthesis of Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
This protocol details the cyclocondensation reaction between 2-amino-5-bromopyridine and ethyl 2-chloro-3-oxobutanoate to form the imidazo[1,2-a]pyridine core with the desired substituents. This reaction is analogous to the one described for the synthesis of related ethyl imidazo[1,2-a]pyridine-2-carboxylates.[2]
Materials:
-
2-Amino-5-bromopyridine (from Protocol 1)
-
Ethyl 2-chloro-3-oxobutanoate (ethyl 2-chloroacetoacetate)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Dichloromethane
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 2.35 mmol of 2-amino-5-bromopyridine and 2.35 mmol of sodium bicarbonate in ethanol.
-
To this mixture, add 2.35 mmol of ethyl 2-chloro-3-oxobutanoate.
-
Stir the reaction mixture at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Protocol 3: Synthesis of this compound
This protocol describes the final step of hydrolyzing the ethyl ester to the target carboxylic acid.[3]
Materials:
-
Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (from Protocol 2)
-
12 M Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating
-
Filtration apparatus
Procedure:
-
Place the ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate in a round-bottom flask.
-
Add 12 M hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for approximately 5 hours, or until TLC indicates the disappearance of the starting material.
-
Cool the reaction mixture, which should cause the carboxylic acid product to precipitate.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry to obtain this compound.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for each synthetic step.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
Application Notes and Protocols for Coupling Reactions with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for common palladium-catalyzed cross-coupling reactions involving 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. This key intermediate is valuable in the synthesis of novel compounds in medicinal chemistry and materials science. The following sections detail experimental procedures for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Introduction
This compound is a versatile heterocyclic building block. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[1] The protocols provided herein are based on established methodologies for similar N-heterocyclic systems and serve as a robust starting point for synthetic campaigns.
Data Presentation: Comparative Overview of Coupling Reactions
The following table summarizes typical reaction conditions and expected outcomes for various coupling reactions with this compound. Note that yields are representative and may vary based on the specific coupling partner and optimization.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80 - 100 | 65 - 90 |
| Heck | Alkene (e.g., n-butyl acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | DIPEA or Et₃N | DMF or Acetonitrile | 100 - 120 | 60 - 85 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | DMF | 80 - 100 | 70 - 95 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu or Cs₂CO₃ | Toluene or Dioxane | 100 - 110 | 50 - 80 |
Experimental Protocols
Important Precaution: The carboxylic acid group on the substrate may interact with strong bases. If low yields or side reactions are observed, protection of the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to coupling is a recommended strategy. The ester can be subsequently hydrolyzed. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of an aryl or heteroaryl boronic acid with the substrate.[2][3]
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the vessel.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to achieve a final concentration of 0.1-0.5 M with respect to the starting bromide.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Mizoroki-Heck Reaction
This protocol details the coupling of an alkene with the substrate.[4][5]
Materials:
-
6-Bromo-2--methylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed DMF, followed by the alkene (1.5 eq) and DIPEA (2.0 eq).
-
Heat the mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines the coupling of a terminal alkyne with the substrate.[6][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous, degassed DMF and Et₃N (typically 2:1 v/v).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until completion.
-
Cool the mixture, filter off any solids, and concentrate the filtrate.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination
This protocol describes the C-N bond formation between an amine and the substrate.[8][9]
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.5 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.5 eq) to a dry reaction vessel.
-
Add this compound (1.0 eq).
-
Add anhydrous, degassed toluene, followed by the amine (1.2 eq).
-
Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Visualizations
The following diagrams illustrate the general experimental workflows for the described coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow.
References
- 1. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 6. scirp.org [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Notes and Protocols: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its versatile biological activities.[1] The imidazo[1,2-a]pyridine core is a key structural component in several commercially available drugs, highlighting its therapeutic potential.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The bromine atom at the 6-position and the carboxylic acid at the 3-position of the core structure provide valuable handles for further chemical modification, making this compound a versatile building block for the synthesis of novel drug candidates.
Applications in Medicinal Chemistry
While specific biological activity data for this compound is not extensively documented in publicly available literature, the broader class of 6-substituted imidazo[1,2-a]pyridine derivatives has shown promise in several therapeutic areas. The primary application of this compound is as a key intermediate for the synthesis of more complex molecules with desired pharmacological profiles.
Inhibitors of Rab Geranylgeranyl Transferase (RGGT)
Derivatives of 6-substituted imidazo[1,2-a]pyridine-3-yl-phosphonopropionic acids have been investigated as potential inhibitors of Rab geranylgeranyl transferase (RGGT).[3] RGGT is an enzyme involved in the post-translational modification of Rab proteins, which are key regulators of intracellular vesicle transport. Inhibition of RGGT can disrupt these processes and has been explored as a potential therapeutic strategy in cancer. A study on various 6-substituted analogs revealed that the nature of the substituent at the C6 position significantly influences the inhibitory activity.[3]
Antimicrobial Agents
The imidazo[1,2-a]pyridine scaffold has been utilized in the development of novel antimicrobial agents. For instance, derivatives incorporating the imidazo[1,2-a]pyridine core linked to a thieno[2,3-d]pyrimidine moiety have been synthesized and evaluated for their activity against various bacterial strains, including S. aureus, E. coli, and B. subtilis.[4]
PI3Kα Inhibitors
Substituted imidazopyridine derivatives have been designed and synthesized as potent inhibitors of phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in a signaling pathway that is often dysregulated in cancer.[5] The development of selective PI3Kα inhibitors is a major focus in oncology drug discovery.
Quantitative Data
The following table summarizes the biological activity of a related 6-substituted imidazo[1,2-a]pyridine derivative.
| Compound | Target | Activity | Reference |
| 3-(2-Carboxy-2-fluoro-2-phosphonoethyl)imidazo[1,2-a]pyridine-6-carboxylic acid | RGGT | LED = 100 μM | [3] |
LED: Lowest Effective Dose
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde (A Precursor)
This protocol describes the synthesis of a key intermediate which can be further oxidized to the corresponding carboxylic acid.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromomalonaldehyde
-
Acetonitrile
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
To a solution of 2-amino-5-bromopyridine (5.0 g, 28.90 mmol) in acetonitrile, add 2-bromomalonaldehyde (5.23 g, 34.68 mmol).[6]
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[6]
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[6]
Protocol 2: General Procedure for Suzuki Coupling of 6-Bromoimidazo[1,2-a]pyridines
This protocol outlines a general method for the derivatization of the 6-bromo position.
Materials:
-
This compound derivative
-
Appropriate boronic acid
-
Sodium carbonate (Na₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Toluene
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a reaction vessel, combine the this compound derivative, the desired boronic acid, and sodium carbonate.
-
Add a 2:1:2 mixture of toluene:ethanol:water as the solvent.[3]
-
Purge the mixture with an inert gas (e.g., argon or nitrogen).
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous work-up.
-
Purify the product by column chromatography.
Visualizations
Caption: Synthetic pathway for 6-bromoimidazo[1,2-a]pyridine.
Caption: Proposed mechanism of RGGT inhibition.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 2. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a Chemical Probe
Disclaimer: The following application notes and protocols are a hypothetical framework based on the known biological activities of the broader imidazo[1,2-a]pyridine class of compounds. As of the date of this document, the specific use of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid as a chemical probe has not been extensively reported in scientific literature. These notes are intended for illustrative and educational purposes for researchers and drug development professionals.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] Derivatives of this scaffold have been developed as inhibitors of various protein kinases, including phosphoinositide 3-kinase (PI3K), and have shown potential in modulating key signaling pathways implicated in disease.[2][3] Furthermore, the imidazo[1,2-a]pyridine core has been utilized in the development of fluorescent probes for detecting metal ions and reactive oxygen species.[4][5][6]
This document outlines a hypothetical application of This compound (herein referred to as IMP-Br ) as a chemical probe for investigating the PI3K/Akt signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.
Hypothetical Application: Selective Inhibition of PI3Kα
Based on the known activity of related imidazo[1,2-a]pyridine derivatives, we propose that IMP-Br can function as a selective inhibitor of the p110α catalytic subunit of phosphoinositide 3-kinase (PI3Kα). As a chemical probe, IMP-Br could be used to dissect the roles of PI3Kα in various cellular processes and to validate it as a therapeutic target in cancer cell lines.
Data Presentation: Kinase Selectivity Profile
The following table summarizes hypothetical quantitative data for the inhibitory activity of IMP-Br against a panel of protein kinases. The data is presented as IC50 values, the half-maximal inhibitory concentration, which indicates the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | Subfamily | Hypothetical IC50 (nM) |
| PI3Kα | Lipid Kinase | 15 |
| PI3Kβ | Lipid Kinase | 250 |
| PI3Kδ | Lipid Kinase | 800 |
| PI3Kγ | Lipid Kinase | 1200 |
| mTOR | PIKK | > 10,000 |
| Akt1 | AGC Kinase | > 10,000 |
| PDK1 | AGC Kinase | > 10,000 |
| MEK1 | STE Kinase | > 10,000 |
| ERK2 | CMGC Kinase | > 10,000 |
This data is purely illustrative and not based on experimental results.
Experimental Protocols
Here we provide detailed methodologies for key experiments to characterize the activity of IMP-Br as a PI3Kα inhibitor.
1. In Vitro Kinase Inhibition Assay: LanthaScreen™ Eu Kinase Binding Assay
This protocol describes a competitive binding assay to determine the affinity of IMP-Br for PI3Kα.
-
Materials:
-
PI3Kα, active enzyme (e.g., from Thermo Fisher Scientific)
-
Eu-anti-GST Antibody
-
GST-tagged kinase
-
Alexa Fluor™ 647-labeled lipid kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM EGTA, 0.01% Brij-35)
-
IMP-Br stock solution (e.g., 10 mM in DMSO)
-
384-well microplate
-
-
Procedure:
-
Prepare a serial dilution of IMP-Br in DMSO, then dilute in assay buffer to the desired final concentrations.
-
Add 2.5 µL of the diluted IMP-Br or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare the Kinase/Antibody solution by mixing the Eu-anti-GST antibody and GST-tagged PI3Kα in the assay buffer. Add 5 µL of this solution to each well.
-
Prepare the Tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
-
2. Cell-Based Assay: Western Blot for Phospho-Akt
This protocol measures the inhibition of PI3Kα activity in a cellular context by quantifying the phosphorylation of its downstream target, Akt.
-
Materials:
-
Cancer cell line with active PI3K signaling (e.g., MCF-7, a human breast cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
IMP-Br
-
Growth factor (e.g., insulin or EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of IMP-Br or DMSO (vehicle control) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL insulin) for 15 minutes to activate the PI3K pathway.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total Akt and β-actin for loading controls.
-
Quantify the band intensities to determine the dose-dependent inhibition of Akt phosphorylation.
-
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by IMP-Br.
Caption: Experimental workflow for Western blot analysis of p-Akt.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Development of Enzyme Inhibitors from Imidazo[1,2-a]pyridine Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique structural and electronic properties have made it a versatile core for the design of potent and selective enzyme inhibitors. This document provides detailed application notes, experimental protocols, and summarized data for the development of enzyme inhibitors based on this important scaffold, targeting key enzymes in cellular signaling pathways implicated in cancer and inflammatory diseases.
Application Notes
Imidazo[1,2-a]pyridine derivatives have been successfully developed as inhibitors of several important enzyme classes, including protein kinases and phosphodiesterases. The fused bicyclic system provides a rigid framework that can be readily functionalized at multiple positions to optimize potency, selectivity, and pharmacokinetic properties.
Key therapeutic targets for which imidazo[1,2-a]pyridine-based inhibitors have shown promise include:
-
Phosphoinositide 3-Kinases (PI3Ks): These enzymes are central to cell growth, proliferation, and survival signaling. The PI3K/AKT/mTOR pathway is frequently hyperactivated in cancer.[1]
-
p38 Mitogen-Activated Protein Kinase (MAPK): A key regulator of inflammatory responses, p38 MAPK is a target for autoimmune and inflammatory diseases.[2]
-
Activin-like Kinase (ALK): A receptor tyrosine kinase, aberrant ALK signaling is a driver in certain cancers, such as neuroblastoma.
-
Phosphodiesterases (PDEs): These enzymes regulate the levels of cyclic nucleotides (cAMP and cGMP), which are critical second messengers in various physiological processes. PDE10A is a target for neurological and psychiatric disorders.[3]
The development of these inhibitors often involves a structure-based design approach, utilizing X-ray crystallography to understand the binding interactions between the inhibitor and the enzyme's active site.[4] High-throughput screening of compound libraries is also a common starting point for identifying initial hits.[5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of selected imidazo[1,2-a]pyridine and related imidazopyridine derivatives against their target enzymes and cancer cell lines.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα
| Compound | Target | IC50 (nM) | Cell Line | Cell Proliferation IC50 (µM) | Reference |
| 13k | PI3Kα | 1.94 | HCC827 | 0.09 | |
| A549 | 0.15 | ||||
| SH-SY5Y | 0.43 | ||||
| HEL | 0.21 | ||||
| MCF-7 | 0.11 | ||||
| 2g | p110α | 1.8 | - | - | [6] |
| 12 | p110α | 2.8 | A375 | 0.14 | [6] |
| HeLa | 0.21 | [6] |
Table 2: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against p38 MAP Kinase
| Compound | Target | IC50 (nM) | Reference |
| 21 | p38 MAP kinase | Potent inhibitor | [7] |
| 25 | p38 MAP kinase | Potent inhibitor | [8] |
Table 3: Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives against Phosphodiesterase 10A (PDE10A)
| Compound | Target | IC50 (nM) | Reference |
| 4 | PDE10A | 5.7 | [3] |
| 7 | PDE10A | 4.1 | [3] |
| 12b | PDE10A | 6.7 | [3] |
| 24a (cis) | PDE10A | 3.4 | [3] |
| 24b (trans) | PDE10A | 0.8 | [3] |
Table 4: Cytotoxic Activity of Novel Imidazo[1,2-a]pyridine Hybrids
| Compound | Cell Line | IC50 (µM) | Reference |
| HB9 | A549 (lung cancer) | 50.56 | [9] |
| HB10 | HepG2 (liver carcinoma) | 51.52 | [9] |
| Cisplatin | A549 (lung cancer) | 53.25 | [9] |
| Cisplatin | HepG2 (liver carcinoma) | 54.81 | [9] |
Experimental Protocols
General Synthesis of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives[11]
This protocol describes a general method for the synthesis of a key intermediate in the development of PI3Kα inhibitors.
Materials:
-
Appropriate 2-aminopyridine derivative
-
Appropriate α-haloketone
-
Appropriate quinazoline derivative
-
Palladium catalyst (e.g., Pd(dppf)Cl2)
-
Base (e.g., K2CO3)
-
Solvent (e.g., DMF, dioxane)
Procedure:
-
Synthesis of the Imidazo[1,2-a]pyridine core:
-
To a solution of the 2-aminopyridine derivative in a suitable solvent (e.g., ethanol), add the α-haloketone.
-
Reflux the mixture for the appropriate time (monitored by TLC).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with a cold solvent and dry to yield the imidazo[1,2-a]pyridine core structure.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine the synthesized imidazo[1,2-a]pyridine derivative, the appropriate quinazoline boronic acid or ester, a palladium catalyst, and a base in a suitable solvent.
-
Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative.
-
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[3][12][13][14][15]
This protocol is a general method for determining the IC50 of a compound against a specific kinase.
Materials:
-
Kinase (e.g., PI3Kα, p38 MAPK, ALK)
-
Kinase substrate (peptide or lipid)
-
ATP
-
Kinase assay buffer
-
Test compound (imidazo[1,2-a]pyridine derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Prepare a solution of the kinase in kinase assay buffer.
-
Prepare a solution of the substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of the assay plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion and ADP Conversion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)[1][6][7][16][17]
This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCC827, A549, HeLa)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of the solubilization solution to each well.
-
Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
-
Western Blot Analysis for PI3K/AKT Pathway Inhibition[18][19][20][21]
This protocol is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Cancer cell line
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-total PI3K, anti-p-AKT, anti-total AKT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and the loading control (e.g., GAPDH).
-
Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: p38 MAPK Signaling Pathway Inhibition.
Caption: General Workflow for Kinase Inhibitor Screening.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
"handling and storage guidelines for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid"
Compound ID: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS Number: 81438-57-5 Molecular Formula: C₉H₇BrN₂O₂
These guidelines are intended for researchers, scientists, and drug development professionals handling this compound in a laboratory setting. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of the compound.
Handling and Personal Protective Equipment (PPE)
Proper handling of this compound is essential to minimize exposure and prevent contamination. The following procedures should be followed:
Experimental Protocol for Handling:
-
Work Area: All handling of the solid compound and preparation of its solutions should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves at all times. Inspect gloves for any tears or punctures before use.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Lab Coat: A full-sleeved lab coat should be worn to protect skin and clothing.
-
Respiratory Protection: If working with the powder outside of a fume hood or if significant dust is generated, a NIOSH-approved respirator is recommended.
-
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a designated weighing enclosure to contain any airborne particles.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
-
Spills: In case of a spill, cordon off the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and follow institutional emergency procedures.
-
Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Summary of Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Hand Protection | Nitrile or Neoprene Gloves | Prevents skin contact |
| Eye Protection | Chemical Safety Goggles/Face Shield | Protects eyes from dust and splashes |
| Body Protection | Full-sleeved Lab Coat | Protects skin and clothing |
| Respiratory | NIOSH-approved Respirator | Prevents inhalation of dust |
Storage Guidelines
The stability of this compound is dependent on proper storage conditions. The compound is stable under the recommended storage conditions[1].
Storage Protocol:
-
Container: Store the compound in its original, tightly sealed container to prevent moisture and air exposure.
-
Temperature:
-
Short-term storage (1-2 weeks): Store at -4°C[2].
-
Long-term storage: For extended periods, store in a freezer at -20°C or below.
-
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation.
-
Location: Store in a designated, dry, and well-ventilated area away from incompatible materials. The storage area should be clearly labeled.
-
Inventory: Maintain an accurate inventory of the compound, including the date of receipt and opening.
Recommended Storage Conditions:
| Storage Duration | Temperature | Additional Notes |
| Short-term (1-2 weeks) | -4°C[2] | Keep container tightly sealed. |
| Long-term | ≤ -20°C | Store under an inert atmosphere for optimal stability. |
First Aid Measures
In case of accidental exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Stability and Reactivity
While specific reactivity data is limited in the provided search results, general good laboratory practices for chemical stability should be followed.
-
Chemical Stability: Stable under recommended storage conditions[1].
-
Incompatible Materials: Avoid strong oxidizing agents.
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and hydrogen bromide.
Diagrams
Caption: Workflow for Safe Handling and Storage.
References
Application Notes and Protocols for the Quantification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in biological matrices. Due to the limited availability of specific validated methods in the public domain for this compound, the following protocols are based on established analytical principles for similar small molecules, particularly utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for bioanalysis.[1][2][3]
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug development.[4] Accurate and reliable quantification of this analyte in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.[1][5] The methods outlined below provide a starting point for the development and validation of robust analytical procedures.
Proposed Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of this compound due to its high sensitivity, specificity, and wide dynamic range, which are essential for bioanalytical applications.[1][3]
Principle
The method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC). The separated analyte is then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's response to that of a stable isotope-labeled internal standard (SIL-IS).
Experimental Workflow
The overall experimental workflow for the quantification of the target analyte is depicted below.
Caption: General workflow for the quantification of this compound using LC-MS/MS.
Detailed Protocols
Materials and Reagents
-
Analyte: this compound (Reference Standard, >98% purity)
-
Internal Standard (IS): this compound-d3 (or a structurally similar compound if a stable isotope-labeled standard is unavailable)
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Additives: Formic acid (FA), Ammonium acetate
-
Biological Matrix: Drug-free human plasma/serum/urine
-
Extraction Supplies: 96-well protein precipitation plates or Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation and Conditions
The following table summarizes the proposed starting conditions for the LC-MS/MS system. These parameters should be optimized during method development.
| Parameter | Proposed Condition |
| Liquid Chromatograph | Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent |
| Mass Spectrometer | Sciex 6500+, Waters Xevo TQ-S, or equivalent triple quadrupole |
| Column | C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500 °C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Nitrogen |
Mass Spectrometry Parameters (Hypothetical)
The exact mass transitions for the analyte and internal standard must be determined by infusing a standard solution into the mass spectrometer. The following are hypothetical transitions based on the compound's structure.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 254.9 | 208.9 (loss of COOH) | 25 |
| This compound-d3 (IS) | 257.9 | 211.9 (loss of COOH) | 25 |
Sample Preparation Protocols
Protocol 1: Protein Precipitation (for Plasma/Serum)
-
Pipette 50 µL of plasma/serum sample into a 96-well plate.
-
Add 200 µL of cold acetonitrile containing the internal standard (e.g., 50 ng/mL).
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Solid Phase Extraction (SPE) (for Plasma/Serum/Urine)
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of the sample (pre-treated with internal standard and diluted with 4% phosphoric acid).
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Vortex and inject.
Preparation of Standard Solutions
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples.
-
Calibration Curve: A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.
-
Quality Control Samples: Prepare QCs at low, medium, and high concentrations within the calibration range.
Method Validation (Proposed Parameters)
A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity | R² ≥ 0.99 |
| Accuracy | Within ±15% of the nominal value (±20% for LLOQ) |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
| Recovery | Consistent and reproducible |
| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of the initial concentration |
Data Presentation
Quantitative data from method validation and sample analysis should be summarized in clear and structured tables.
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7600 | 101000 | 0.075 |
| 20 | 30500 | 99500 | 0.306 |
| 100 | 152000 | 100500 | 1.512 |
| 500 | 755000 | 99800 | 7.565 |
| 1000 | 1510000 | 100200 | 15.070 |
Table 2: Example Accuracy and Precision Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 | 11.2 |
| Low | 3 | 2.90 | 96.7 | 6.2 | 7.8 |
| Medium | 75 | 78.5 | 104.7 | 4.1 | 5.5 |
| High | 750 | 735.0 | 98.0 | 3.5 | 4.9 |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the analytical method parameters and the desired outcome of accurate quantification.
Caption: Logical relationship between method parameters and reliable quantification.
Disclaimer: The protocols and parameters provided herein are intended as a starting point for method development and require full validation for the specific biological matrix and intended application.
References
- 1. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Scale-Up Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the multi-step synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a key intermediate in pharmaceutical research and drug development. The described synthetic route is designed for scalability and reproducibility in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a robust three-step process. This strategy begins with the construction of the core heterocyclic scaffold, 6-Bromo-2-methylimidazo[1,2-a]pyridine. Subsequent functionalization at the C3 position is accomplished via a Vilsmeier-Haack formylation, followed by oxidation of the resulting aldehyde to the target carboxylic acid. This approach allows for the efficient and controlled introduction of the required functional groups.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method is a two-step synthesis. The first step involves the cyclocondensation of 2-amino-5-bromopyridine with ethyl 2-chloroacetoacetate to yield ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The subsequent step is the hydrolysis of this ester to the desired carboxylic acid.
Q2: What are the most common impurities I might encounter in this synthesis?
The synthesis may lead to several impurities, including:
-
Unreacted Starting Materials: Residual 2-amino-5-bromopyridine and ethyl 2-chloroacetoacetate.
-
Incomplete Hydrolysis: The presence of the intermediate, ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate.
-
Regioisomers: Although less common with the specified starting material, the formation of the 7-bromo isomer is a theoretical possibility.
-
Decarboxylation Product: Under elevated temperatures, the final product can decarboxylate to form 6-bromo-2-methylimidazo[1,2-a]pyridine.
-
Side-products from Cyclocondensation: By-products from alternative reaction pathways of the starting materials.
Q3: How can I purify the final product?
Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or DMF/water. For removal of persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of the ethyl ester intermediate | Incomplete reaction. | Ensure the reaction is run for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal reaction conditions. | Optimize the reaction temperature and consider using a different solvent or base. | |
| Presence of unreacted 2-amino-5-bromopyridine in the final product | Insufficient amount of ethyl 2-chloroacetoacetate used. | Use a slight excess of the ethyl 2-chloroacetoacetate (e.g., 1.1 to 1.2 equivalents). |
| Inefficient purification. | Purify the intermediate ester by column chromatography before hydrolysis. | |
| Incomplete hydrolysis of the ethyl ester | Insufficient hydrolysis time or base concentration. | Increase the reaction time for the hydrolysis step and ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. Monitor the disappearance of the ester spot by TLC. |
| Low reaction temperature. | Perform the hydrolysis at an elevated temperature (e.g., reflux) to ensure complete conversion. | |
| Final product is difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography before attempting recrystallization. |
| Formation of a significant amount of decarboxylated product | Excessive heat during hydrolysis or workup. | Avoid unnecessarily high temperatures during the hydrolysis and subsequent workup steps. If possible, perform the hydrolysis at a lower temperature for a longer duration. |
Data Presentation
The following table summarizes typical impurity profiles observed during the synthesis, as determined by High-Performance Liquid Chromatography (HPLC). Please note that these are representative values and actual results may vary depending on the specific reaction conditions.
| Compound | Retention Time (min) | Typical Purity of Crude Product (%) | Typical Purity after Recrystallization (%) |
| This compound | 10.5 | 85-90 | >98 |
| Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 15.2 | 5-10 | <0.5 |
| 2-amino-5-bromopyridine | 3.1 | 1-2 | <0.1 |
| 6-bromo-2-methylimidazo[1,2-a]pyridine (Decarboxylated) | 12.8 | <1 | <0.2 |
Experimental Protocols
Step 1: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl 2-chloroacetoacetate (1.1 equivalents).
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Add a base, for example, sodium bicarbonate (2 equivalents), to the mixture.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-6 hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
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The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).
Step 2: Synthesis of this compound (Hydrolysis)
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Suspend the ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide (3-4 equivalents).
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Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.
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After completion, cool the reaction mixture and adjust the pH to approximately 3-4 with a dilute acid (e.g., 1M HCl).
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Collect the resulting precipitate by filtration, wash thoroughly with water to remove any inorganic salts, and dry under vacuum to yield the final product.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical relationships of common impurity formation during the synthesis.
Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyclization to form the ethyl ester intermediate, and (2) Hydrolysis to the final carboxylic acid.
Step 1: Cyclization Reaction - Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Q1: My cyclization reaction has a low yield. What are the potential causes and solutions?
A1: Low yields in the cyclization of 2-amino-5-bromopyridine with an alpha-haloketone (like ethyl 2-chloroacetoacetate) can be attributed to several factors. Here are some troubleshooting steps:
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Incomplete Reaction:
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Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. Microwave irradiation has been shown to significantly reduce reaction times and improve yields in similar syntheses.[1]
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Suboptimal Reaction Conditions:
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Solution: The choice of solvent and base is crucial. While ethanol is commonly used, other solvents like DMF might be effective, especially for less reactive substrates.[2] The base, typically a mild one like sodium bicarbonate or potassium carbonate, should be anhydrous and used in a slight excess to neutralize the hydrohalic acid formed during the reaction.
-
-
Side Reactions:
-
Solution: The formation of N-(pyridin-2-yl)amides is a possible side reaction.[3] Ensuring a clean reaction setup and using purified reagents can minimize this. Additionally, maintaining the recommended reaction temperature is important, as higher temperatures can sometimes lead to undesired byproducts.
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Q2: I am having difficulty purifying the ethyl ester intermediate.
A2: The purification of ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate can be challenging due to the presence of unreacted starting materials and side products.
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Solution: Column chromatography on silica gel is the most effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is recommended. Careful monitoring of the fractions by TLC will be key to isolating the pure product. Recrystallization from a suitable solvent system, such as ethanol/water, can be an alternative or a final purification step.
Step 2: Hydrolysis Reaction - Synthesis of this compound
Q1: The hydrolysis of my ethyl ester is incomplete or not working at all.
A1: Incomplete hydrolysis is a common issue, especially with sterically hindered esters or when using mild conditions.
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Solution:
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Increase Reaction Time and/or Temperature: Heating the reaction mixture under reflux for an extended period is often necessary to drive the hydrolysis to completion.[4]
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Use a Stronger Base or Higher Concentration: While sodium hydroxide (NaOH) is commonly used, increasing its concentration or using a stronger base like potassium hydroxide (KOH) can be more effective. The use of a co-solvent like THF or methanol with water can improve the solubility of the ester and facilitate the reaction.
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Alternative Hydrolysis Conditions: For particularly stubborn esters, acid-catalyzed hydrolysis using a strong acid like hydrochloric acid (HCl) can be an alternative, although this method is reversible.[4][5]
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Q2: I am getting a low yield of the final carboxylic acid product after workup.
A2: Low yields after hydrolysis can result from incomplete reaction, product loss during workup, or degradation.
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Solution:
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Ensure Complete Hydrolysis: Before workup, confirm the absence of the starting ester by TLC.
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Careful pH Adjustment: The carboxylic acid is precipitated by acidifying the reaction mixture. It is crucial to adjust the pH carefully to the isoelectric point of the product to ensure maximum precipitation. Adding the acid slowly while monitoring the pH is recommended.
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Efficient Extraction: If the product has some solubility in the aqueous layer, multiple extractions with a suitable organic solvent (e.g., ethyl acetate) will be necessary to maximize recovery.
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Avoid Excessive Heat: During the removal of solvent, avoid excessive heat as it might lead to decarboxylation or other degradation pathways, although this is less common for this specific compound.
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Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: The overall yield can vary significantly depending on the specific conditions used for each step. Reported yields for the cyclization step to form similar imidazo[1,2-a]pyridines can range from moderate to high (60-90%). The hydrolysis step is also typically high-yielding (over 90%) if the reaction goes to completion. Therefore, a good overall yield would be in the range of 50-80%.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Alpha-haloketones, such as ethyl 2-chloroacetoacetate, are lachrymatory and should be handled in a well-ventilated fume hood. Strong acids and bases used in the hydrolysis step are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q3: Can I use a different starting material instead of 2-amino-5-bromopyridine?
A3: Yes, the general synthetic route is applicable to other substituted 2-aminopyridines to produce a variety of imidazo[1,2-a]pyridine derivatives. The reaction conditions might need to be optimized for different substrates.
Q4: What are the best analytical techniques to monitor the progress of the reactions and characterize the products?
A4:
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Reaction Monitoring: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of both the cyclization and hydrolysis reactions.
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Product Characterization: The final product and intermediates should be characterized by:
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Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Melting Point: To assess the purity of the solid product.
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Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | NaHCO₃ | Ethanol | Reflux | 4 | 75-85 | General Procedure |
| CuI | K₂CO₃ | DMSO | 120 | 12 | 80-90 | [6] |
| None | None | None | 60 | 2 | ~80 | [1] |
| Microwave | NaHCO₃ | Methanol | 100 | 0.3 | >85 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
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To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add ethyl 2-chloroacetoacetate (1.1 eq) and sodium bicarbonate (1.2 eq).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
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Cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Combine the pure fractions and evaporate the solvent to yield ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a solid.
Protocol 2: Synthesis of this compound
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Dissolve ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution (3.0 eq).
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Heat the mixture to reflux and monitor the reaction by TLC until the starting ester is no longer visible (typically 2-4 hours).
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.
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Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for improving reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
Technical Support Center: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common synthetic approach involves the condensation reaction between 2-amino-5-bromopyridine and an ethyl 2-chloroacetoacetate derivative, followed by cyclization to form the imidazo[1,2-a]pyridine ring system. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of starting materials are crucial. Conventional synthesis methods that involve high temperatures and long reaction times can lead to an increase in side product formation. Monitoring the reaction progress by techniques like TLC or LC-MS is highly recommended to optimize reaction conditions and minimize impurity generation.
Q3: What are the common methods for purifying the final product?
A3: Purification of this compound and its intermediates is typically achieved through recrystallization or silica gel column chromatography. The choice of solvent for recrystallization and the eluent system for chromatography will depend on the specific impurities present.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products.
Problem 1: My final product is impure, showing multiple spots on the TLC plate.
Possible Cause 1.1: Impure Starting Materials
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Side Product: Isomeric impurities in the 2-amino-5-bromopyridine starting material, such as 2-amino-3-bromopyridine or 2-amino-6-bromopyridine, can lead to the formation of isomeric imidazo[1,2-a]pyridine products.
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Troubleshooting:
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Verify the purity of the 2-amino-5-bromopyridine starting material by NMR or GC-MS before use.
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If necessary, purify the starting material by recrystallization or column chromatography.
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Side Product: The use of impure ethyl 2-chloroacetoacetate containing the 4-chloro isomer can result in the formation of an undesired regioisomeric product.
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Troubleshooting:
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Source high-purity ethyl 2-chloroacetoacetate (99% or higher).
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Analyze the starting material by GC-MS to confirm the absence of the 4-chloro isomer.
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Possible Cause 1.2: Side Reactions During Cyclization
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Side Product: Incomplete cyclization can leave unreacted intermediates in the reaction mixture.
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Troubleshooting:
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Ensure the reaction goes to completion by monitoring with TLC or LC-MS.
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Optimize the reaction temperature and time. In some cases, a higher temperature or longer reaction time may be required for full conversion.
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Side Product: Dimerization or polymerization of the starting materials or intermediates, especially at elevated temperatures.
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Troubleshooting:
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Maintain strict temperature control throughout the reaction.
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Consider using a more dilute reaction mixture to disfavor intermolecular reactions.
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Problem 2: The yield of the desired product is consistently low.
Possible Cause 2.1: Suboptimal Reaction Conditions
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Troubleshooting:
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Solvent: The choice of solvent can significantly impact the reaction rate and yield. Experiment with different solvents (e.g., ethanol, DMF, acetonitrile) to find the optimal one for your specific reaction.
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Base: If a base is used to facilitate the reaction, its strength and stoichiometry should be optimized. Common bases include sodium bicarbonate, triethylamine, or potassium carbonate.
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Temperature: While high temperatures can lead to side products, a temperature that is too low may result in a sluggish and incomplete reaction. A careful optimization of the temperature profile is necessary.
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Possible Cause 2.2: Product Loss During Work-up and Purification
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Troubleshooting:
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Extraction: Ensure the pH of the aqueous layer is adjusted appropriately during extraction to minimize the loss of the carboxylic acid product, which can be soluble in aqueous base.
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Purification: Minimize the number of purification steps. For column chromatography, select an appropriate stationary phase and eluent system to achieve good separation with minimal product loss on the column.
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Summary of Potential Side Products
| Side Product | Origin | Suggested Mitigation |
| Isomeric Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acids | Impure 2-amino-5-bromopyridine (e.g., presence of 3-bromo or 6-bromo isomers) | Use highly pure starting materials; purify starting materials if necessary. |
| Regioisomeric imidazo[1,2-a]pyridine product | Impure ethyl 2-chloroacetoacetate (presence of 4-chloro isomer) | Use high-purity ethyl 2-chloroacetoacetate. |
| Unreacted intermediates | Incomplete cyclization reaction | Monitor reaction to completion; optimize reaction time and temperature. |
| Dimerization/Polymerization products | High reaction temperatures | Maintain strict temperature control; consider using more dilute conditions. |
Experimental Protocols
General Procedure for the Synthesis of Ethyl 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate:
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To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add ethyl 2-chloroacetoacetate (1.1 eq).
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Add a base such as sodium bicarbonate (1.5 eq).
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Heat the reaction mixture to reflux and monitor the progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica gel column chromatography to afford the desired ester.
General Procedure for the Hydrolysis to this compound:
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Dissolve the ethyl ester intermediate in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
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Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
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Remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
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Carefully acidify the aqueous layer with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Recrystallize from a suitable solvent system if further purification is needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential sources of side products in the synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Technical Support Center: Crystallization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Troubleshooting Crystallization Issues
This section addresses specific problems that may arise during the crystallization process and offers potential solutions.
Q1: My compound will not crystallize. What should I do?
A1: When crystal formation is not observed, several factors could be at play. The concentration of the compound may be too low, the wrong solvent may have been chosen, or there might be an excess of soluble impurities.
Troubleshooting Steps:
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Induce Crystallization:
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Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
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Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the solution to initiate crystallization.
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Reduce Temperature: Cool the solution in an ice bath or refrigerator to further decrease the solubility of your compound.
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Increase Concentration:
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If the initial steps fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Solvent Re-evaluation:
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If the compound still does not crystallize, the chosen solvent may not be appropriate. The solvent should dissolve the compound when hot but have low solubility when cold. You may need to experiment with different solvents or solvent mixtures.
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Q2: My compound "oils out" instead of crystallizing. How can I fix this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid.
Troubleshooting Steps:
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Re-dissolve and Slow Cool: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.
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Solvent Polarity Adjustment: Oiling out can also be a result of the solvent polarity. If you are using a solvent mixture, try adjusting the ratio to be more or less polar. For a nonpolar compound, a slightly more nonpolar solvent system might be beneficial, and vice versa.
Q3: The purity of my crystals is low. How can I improve it?
A3: Low purity after crystallization can be due to the co-precipitation of impurities or the formation of inclusions within the crystal lattice.
Troubleshooting Steps:
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Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly to allow for the formation of a more ordered and pure crystal lattice.
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Wash the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual impurities adhering to the crystal surface.
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Recrystallization: A second crystallization step is often effective. Dissolve the impure crystals in a minimal amount of hot solvent and repeat the crystallization process.
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Charcoal Treatment: If your compound has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb them.
Q4: My crystallization yield is very low. What are the likely causes and solutions?
A4: A low yield can be frustrating. It may be caused by using too much solvent, premature crystallization, or the compound being more soluble in the cold solvent than anticipated.
Troubleshooting Steps:
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Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve your compound.
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Check the Mother Liquor: After filtering your crystals, you can try to obtain a second crop of crystals from the remaining solution (mother liquor) by evaporating some of the solvent and cooling again.
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Solvent Selection: Re-evaluate your choice of solvent. A solvent in which your compound has very low solubility at cold temperatures will maximize your yield.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
A1: Based on the structure, which contains both a carboxylic acid and a basic pyridine-like nitrogen, polar protic solvents are a good starting point. For similar imidazo[1,2-a]pyridine derivatives, successful crystallization has been reported using water or a mixture of methanol and water .[1] A patent for a related compound also suggests a mixture of n-hexane and ethyl acetate .[2]
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution is a critical factor. This compound is an amphoteric molecule.
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At low pH (acidic): The pyridine nitrogen will be protonated, forming a salt that is likely more soluble in aqueous solutions.
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At high pH (basic): The carboxylic acid will be deprotonated, forming a carboxylate salt that is also likely to be more soluble in aqueous media.
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At the isoelectric point (pI): The compound will exist as a zwitterion and will have its lowest solubility. Therefore, adjusting the pH to the pI is a key strategy to induce crystallization from aqueous solutions. For similar compounds, the lowest solubility is observed near the isoelectric point.
Q3: What are the common impurities I should be aware of?
A3: Common impurities can originate from the starting materials or side reactions during the synthesis of the imidazo[1,2-a]pyridine core. These may include unreacted 2-amino-5-bromopyridine or byproducts from the cyclization reaction. If the synthesis involves the use of a catalyst, residual metal impurities could also be present.
Q4: What if I cannot get my compound to crystallize? Are there alternative purification methods?
A4: If crystallization proves to be challenging, column chromatography is a common and effective alternative for purifying imidazo[1,2-a]pyridine derivatives. A silica gel column with a gradient elution of ethyl acetate in petroleum ether or hexane is a good starting point for method development.
Experimental Protocols
Protocol 1: Crystallization from an Aqueous/Organic Mixture
This protocol is based on methods used for similar imidazo[1,2-a]pyridine carboxylic acids.[1]
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Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.
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Addition of Anti-solvent: While the solution is still hot, slowly add hot water dropwise until the solution becomes slightly turbid.
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Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature.
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Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration, washing with a small amount of a cold methanol/water mixture.
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Drying: Dry the crystals under vacuum.
Protocol 2: pH-Controlled Crystallization from Water
This protocol leverages the pH-dependent solubility of the amphoteric compound.
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Dissolution: Dissolve the crude product in an aqueous solution of a suitable acid (e.g., dilute HCl) to protonate the pyridine nitrogen and increase solubility.
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Filtration: If any insoluble impurities are present, filter the solution.
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Precipitation: Slowly add a base (e.g., dilute NaOH or NH4OH) dropwise to adjust the pH towards the isoelectric point, where the compound is least soluble. The product should precipitate out.
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Digestion: Gently warm the suspension and then allow it to cool slowly. This "digestion" process can help to form larger, more well-defined crystals.
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Isolation and Drying: Collect the crystals by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data Summary
| Solvent System | Temperature | Expected Solubility | Reference |
| Water | Hot | Moderate to High | [1] |
| Water | Cold | Low | [1] |
| Methanol/Water | Hot | High | [1] |
| Methanol/Water | Cold | Low | [1] |
| n-Hexane/Ethyl Acetate | Hot | Moderate to High | [2] |
| n-Hexane/Ethyl Acetate | Cold | Low | [2] |
| Ethanol | Hot | Likely High | General for aromatic compounds |
| Ethanol | Cold | Likely Moderate | General for aromatic compounds |
Visualizations
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization problems.
Logical Relationship of pH and Solubility
Caption: The relationship between pH and the solubility of an amphoteric compound.
References
Technical Support Center: Purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support guide provides detailed troubleshooting advice and experimental protocols for the purification of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Aimed at researchers, scientists, and drug development professionals, this resource addresses common challenges encountered during the purification of this and structurally similar compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Product oils out during recrystallization | - The solvent is too non-polar for the compound at lower temperatures.- The cooling process is too rapid.- The presence of impurities is depressing the melting point. | - Add a more polar co-solvent (e.g., a small amount of methanol or ethanol) to the hot solution until the oil redissolves, then allow it to cool slowly.- Ensure the solution cools to room temperature slowly before placing it in an ice bath.- Attempt a preliminary purification by column chromatography to remove major impurities before recrystallization. |
| Poor recovery after recrystallization | - The compound is too soluble in the chosen solvent, even at low temperatures.- Too much solvent was used. | - Select a solvent system in which the compound has lower solubility at room temperature. Test solubility in a range of solvents.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.- After cooling, concentrate the mother liquor and attempt a second crop of crystals. |
| Compound streaks on TLC plate during column chromatography | - The compound is interacting strongly with the acidic silica gel due to its basic pyridine nitrogen. | - Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine or ammonium hydroxide) to the eluent to neutralize the acidic sites on the silica gel.[1] |
| Compound does not move from the baseline on the TLC plate | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. A common starting point for polar compounds is 5% methanol in dichloromethane.[2] |
| Multiple spots are observed on the TLC plate after purification | - Purification was incomplete.- The compound may be degrading on the silica gel. | - Re-purify the material using a shallower solvent gradient in column chromatography to improve separation.- If degradation is suspected, consider using a different stationary phase like alumina or a less acidic grade of silica gel. |
| Crystals do not form after cooling the recrystallization solution | - The solution is not supersaturated.- The glassware has a very smooth surface. | - Scratch the inside of the flask with a glass rod at the air-solvent interface to induce nucleation.- Add a seed crystal of the pure compound if available.- Concentrate the solution by slowly evaporating some of the solvent and then allow it to cool again. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities may include unreacted starting materials such as 2-amino-5-bromopyridine and the pyruvate derivative used in the synthesis, as well as side-products from the cyclization reaction.
Q2: Which purification technique is more suitable for this compound: recrystallization or column chromatography?
A2: The choice of technique depends on the nature and quantity of the impurities. Column chromatography is generally effective for removing a wide range of impurities and for separating compounds with different polarities. Recrystallization is an excellent final purification step to obtain highly pure crystalline material, provided a suitable solvent system can be found. Often, a combination of both methods is employed for the best results.
Q3: How can I determine the best solvent system for column chromatography?
A3: Thin-Layer Chromatography (TLC) is the best way to determine an appropriate solvent system. The ideal eluent should provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with good separation from any impurities.
Q4: Can I use reversed-phase chromatography for this compound?
A4: Yes, reversed-phase chromatography is a viable option, especially for polar compounds. In this technique, a non-polar stationary phase (like C18 silica) is used with a polar mobile phase (such as a mixture of water and methanol or acetonitrile).
Q5: What is the expected appearance of pure this compound?
Experimental Protocols
Recrystallization Protocol
This is a general procedure and may require optimization for your specific sample.
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Solvent Selection:
-
Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, water, ethyl acetate, and mixtures thereof) at room and elevated temperatures.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold. For analogous compounds, mixtures of methanol and water have been used successfully.[4] Carboxylic acids often have good solubility in alcohols like ethanol or methanol.[5]
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Avoid adding excess solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal to the hot solution and swirl for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Column Chromatography Protocol
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane/methanol).
-
Spot the solution on a TLC plate and develop it with various solvent systems to find one that gives good separation and an Rf value of ~0.3-0.4 for the product. A good starting point for polar compounds is a mixture of dichloromethane and methanol or ethyl acetate and hexanes.[2] For a related aldehyde, a gradient of ethyl acetate in petroleum ether was used.[6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the chromatography eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the product, adding silica, and evaporating the solvent.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Begin eluting the column with the solvent system determined by TLC.
-
If a gradient elution is needed, gradually increase the polarity of the eluent over time to elute more polar compounds.
-
-
Fraction Collection:
-
Collect the eluent in small fractions.
-
Monitor the composition of the fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Data Presentation
The following table summarizes purification conditions found for analogous compounds, which can serve as a starting point for the purification of this compound.
| Compound | Purification Method | Solvent/Eluent System | Reference |
| 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde | Column Chromatography | Gradient of ethyl acetate in petroleum ether | [6] |
| 3-(6-(4-Carbamoylphenyl)imidazo[1,2-a]pyridin-3-yl)-2-fluoro-2-phosphonopropanoic acid | Crystallization | Methanol:Water (2:1 v/v) | [4] |
| General polar heterocyclic compounds | Column Chromatography | Dichloromethane/Methanol with 0.5-3% triethylamine or ammonium hydroxide | [1] |
| General carboxylic acids | Recrystallization | Ethanol, Methanol, or Water | [5] |
Visualization
The following diagram illustrates a general workflow for the purification of this compound.
Caption: General purification workflow for this compound.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. CAS 944896-42-8: 6-bromoimidazo[1,2-a]pyridine-3-carboxyli… [cymitquimica.com]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in imidazo[1,2-a]pyridine synthesis and can stem from several factors. Here are some common causes and potential solutions:
-
Sub-optimal Catalyst: The choice and amount of catalyst are critical. For instance, in copper-catalyzed reactions, CuBr has been found to be highly effective.[1] If you are using a different copper salt, consider switching to CuBr. For iodine-catalyzed reactions, 5 mol% of I₂ has been shown to provide excellent yields.[2] Increasing the catalyst loading beyond the optimal amount may not improve the yield and could lead to side reactions.
-
Incorrect Solvent: The solvent plays a crucial role in the reaction's success. In many copper-catalyzed syntheses, DMF is the preferred solvent.[1] For iodine-catalyzed multicomponent reactions, ethanol has proven to be effective.[2] It is advisable to screen a variety of solvents to find the one that provides the best results for your specific substrates.
-
Inappropriate Reaction Temperature: The reaction temperature needs to be carefully optimized. For copper-catalyzed reactions using air as an oxidant, 80°C has been identified as an ideal temperature.[1] Lower temperatures may lead to incomplete reactions, while higher temperatures could cause decomposition of reactants or products.
-
Influence of Substituents: The electronic properties of the substituents on your starting materials, particularly the 2-aminopyridine ring, can significantly impact the yield. Electron-donating groups on the 2-aminopyridine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity and yield.[1][3]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time to go to completion. Monitor the reaction progress using TLC. However, excessively long reaction times can sometimes lead to the formation of side products.
Q2: I am observing significant side product formation in my reaction. What are the likely side reactions and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of your desired imidazo[1,2-a]pyridine. Here are some potential side reactions and mitigation strategies:
-
Polymerization of Starting Materials: Aldehydes and other reactive starting materials can sometimes polymerize under the reaction conditions. Ensure slow addition of reagents and maintain optimal temperature control.
-
Formation of Isomeric Products: Depending on the substitution pattern of your 2-aminopyridine, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can enhance regioselectivity.
-
Ortoleva-King Reaction Intermediates: In syntheses involving acetophenones, intermediates from the Ortoleva-King reaction can be a source of side products.[4] Optimizing the reaction conditions, such as the catalyst and solvent, can favor the desired cyclization pathway.
To minimize side products, it is crucial to follow a well-optimized protocol and ensure the purity of your starting materials.
Q3: The purification of my imidazo[1,2-a]pyridine product is proving to be difficult. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the product and byproducts. Here are some recommended techniques:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A silica gel column with a gradient elution of a solvent system like ethyl acetate/hexanes is often effective.[5]
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with different solvent systems to find one that provides good quality crystals.
-
Acid-Base Extraction: Since imidazo[1,2-a]pyridines are basic, an acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and then extract the product back into an organic solvent.
Troubleshooting Guides
Low Yield Troubleshooting
If you are experiencing low yields, follow this troubleshooting workflow to identify and address the potential cause.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize optimized reaction conditions for different synthetic methods to provide a quick reference for experimental design.
Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| CuI | 10 | DMF | 100 | 12 | up to 95 | [4] |
| CuBr | 10 | DMF | 80 | 12 | up to 90 | [1] |
| Cu(OAc)₂ | 10 | Toluene | 110 | 24 | up to 85 | [4] |
Table 2: Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| I₂ | 5 | Ethanol | Room Temp. | 2-4 | up to 98 | [2] |
| I₂ | 10 | Water | 80 | 1 | up to 92 | [6] |
| I₂ | 20 | neat | 120 | 0.5 | up to 96 | [7] |
Experimental Protocols
Detailed Methodology for Copper-Catalyzed Aerobic Dehydrogenative Cyclization
This protocol is adapted from a procedure utilizing air as a green oxidant.[1]
Materials:
-
2-aminopyridine derivative (1 mmol)
-
Nitroolefin derivative (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol, 10 mol%)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser open to the air, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.
-
Add DMF to the flask.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).
Detailed Methodology for Iodine-Catalyzed Three-Component Synthesis
This one-pot protocol is a straightforward method for the synthesis of highly functionalized imidazo[1,2-a]pyridines at room temperature.[2]
Materials:
-
2-aminopyridine derivative (1 mmol)
-
Aldehyde (1 mmol)
-
Isocyanide (1.2 mmol)
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the 2-aminopyridine derivative and the aldehyde in ethanol.
-
Add the iodine catalyst to the mixture.
-
Add the isocyanide dropwise to the reaction mixture while stirring at room temperature.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: General experimental workflow for synthesis.
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
"stability issues of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in solution"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid in solution.
Troubleshooting Guides
Unexpected precipitation, degradation, or loss of activity of this compound during experiments can be a significant challenge. This guide provides a structured approach to identifying and resolving common stability issues.
Issue 1: Precipitation or Cloudiness Observed in Solution
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dissolving in aqueous buffer. | The compound's intrinsic solubility in the aqueous buffer is low. The concentration prepared exceeds its solubility limit. | - Attempt to dissolve the compound in a small amount of an organic solvent like DMSO or ethanol first, and then slowly add the aqueous buffer while stirring. - Consider adjusting the pH of the buffer, as the solubility of this amphoteric compound is likely pH-dependent. - Perform a solubility test at different concentrations to determine the practical working concentration in your chosen buffer. |
| Precipitation occurs after a period of time or upon temperature change (e.g., moving from room temperature to 37°C). | The compound has lower solubility at the experimental temperature. The solution is supersaturated and precipitates over time. | - Prepare fresh solutions immediately before use. - Try to dissolve the compound at the experimental temperature. - If using a stock solution in an organic solvent, ensure the final concentration of the organic solvent in the aqueous medium is low and does not cause the compound to crash out. |
| Precipitation upon addition to cell culture media. | Interaction with components in the media (e.g., proteins, salts) leading to the formation of insoluble complexes. | - Test the solubility of the compound in a simpler buffer (e.g., PBS) to see if media components are the issue. - Decrease the final concentration of the compound in the media. - Prepare a more concentrated stock and use a smaller volume to minimize the introduction of the initial solvent. |
Issue 2: Loss of Compound Potency or Inconsistent Results
| Observation | Potential Cause | Recommended Solution |
| Decreased biological activity or analytical signal over time. | The compound is degrading in the solution. This could be due to hydrolysis, oxidation, or photodecomposition. | - Prepare fresh solutions for each experiment. - Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or covering the container with aluminum foil. - Consider degassing the solvent to remove dissolved oxygen if oxidation is suspected. |
| Inconsistent results between experimental repeats. | Variability in solution preparation, storage, or handling. Degradation is occurring at a variable rate. | - Standardize the protocol for solution preparation, including the source and purity of solvents and buffers. - Ensure consistent storage conditions (temperature, light exposure) for all solutions. - Perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to the carboxylic acid group, this compound may have limited solubility in neutral aqueous solutions. It is recommended to first attempt to dissolve the compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to prepare a concentrated stock solution. Subsequently, this stock solution can be diluted into the desired aqueous buffer.
Q2: How does pH affect the stability and solubility of this compound?
A2: this compound is an amphoteric molecule, containing both a basic imidazopyridine ring system and an acidic carboxylic acid group. Therefore, its solubility and stability are expected to be highly pH-dependent. Carboxylic acids are typically more soluble at higher pH values where they are deprotonated to the carboxylate form.[1][2] Conversely, the imidazopyridine moiety may be more soluble at lower pH due to protonation. It is advisable to determine the optimal pH for your specific application through solubility and stability studies at various pH levels.
Q3: Is this compound sensitive to light?
A3: Many heterocyclic compounds are known to be sensitive to light and can undergo photodecomposition.[3][4][5] To minimize the risk of degradation, it is recommended to protect solutions of this compound from light by using amber-colored vials or by wrapping the containers with aluminum foil.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage, it is advisable to keep solutions at 2-8°C and protected from light. For long-term storage, stock solutions in an appropriate organic solvent should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Q5: What are potential degradation pathways for this compound in solution?
-
Hydrolysis: Although the core structure is generally stable, extreme pH conditions could potentially lead to hydrolysis.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring system could be susceptible to oxidation.
-
Decarboxylation: While typically requiring high temperatures, decarboxylation (loss of CO2) from the carboxylic acid group is a potential thermal degradation pathway.[6][7]
-
Photodecomposition: Exposure to UV light can lead to the formation of reactive species and subsequent degradation.[4][5]
Experimental Protocols
Protocol 1: General Solution Stability Assessment
This protocol provides a general method to assess the stability of this compound in a specific buffer over time.
Materials:
-
This compound
-
Desired buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent for stock solution (e.g., DMSO)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
Procedure:
-
Prepare a stock solution: Accurately weigh the compound and dissolve it in the chosen organic solvent to a known concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the stock solution with the desired buffer to the final working concentration.
-
Initial analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial peak area of the compound.
-
Incubation: Store the remaining test solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Time-point analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution and analyze it by HPLC.
-
Data analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
Protocol 2: Forced Degradation Study
Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.[8]
Materials:
-
This compound
-
0.1 M HCl (acidic condition)
-
0.1 M NaOH (basic condition)
-
3% Hydrogen peroxide (oxidative condition)
-
Heat source (e.g., water bath or oven)
-
UV light source
-
HPLC system
Procedure:
-
Prepare stock solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Basic: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
-
Thermal: Heat a solution of the compound at an elevated temperature (e.g., 80°C).
-
Photolytic: Expose a solution of the compound to a UV light source.
-
-
Control: Prepare a control sample stored under normal conditions.
-
Analysis: After a predetermined time, neutralize the acidic and basic samples and analyze all samples by HPLC to observe the extent of degradation and the formation of any new peaks.
Visualizations
Caption: Troubleshooting workflow for stability issues.
References
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 4. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 5. aanda.org [aanda.org]
- 6. quora.com [quora.com]
- 7. Video: Loss of Carboxy Group as CO2: Decarboxylation of β-Ketoacids [jove.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on the molecule's functional groups and general principles of forced degradation studies.[1][2] Forced degradation is a process used to identify potential degradation products under more severe conditions than accelerated stability testing.[1] The primary sites susceptible to degradation are the imidazo[1,2-a]pyridine core and the carboxylic acid group.
-
Hydrolysis: The carboxylic acid can undergo esterification in the presence of alcohols under acidic conditions. The imidazo[1,2-a]pyridine ring system is generally stable to hydrolysis, but extreme pH and temperature conditions could lead to ring opening.
-
Oxidation: The electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylated species. The methyl group at the 2-position could also be oxidized to a hydroxymethyl or carboxylic acid group.
-
Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement of the molecule. The bromine substituent could potentially be cleaved, leading to debromination.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. Protect from light and moisture. For long-term storage, keeping the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended.
Q3: What are some common issues encountered during the synthesis of this compound and its derivatives?
A3: The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a related species.[3][4] Common issues can include:
-
Low yields: This can be due to incomplete reaction, side reactions, or difficulty in purification. Optimizing reaction conditions such as temperature, reaction time, and solvent is crucial.
-
Formation of regioisomers: If the starting 2-aminopyridine is asymmetrically substituted, the formation of isomeric products is possible. Careful control of reaction conditions and purification are necessary to isolate the desired isomer.
-
Difficulty in purification: The product may be difficult to separate from starting materials or byproducts. Techniques like column chromatography, recrystallization, or preparative HPLC may be required.
Troubleshooting Guides
Synthesis & Purification
| Issue | Possible Cause | Troubleshooting Steps |
| Low reaction yield | Incomplete reaction. | - Increase reaction temperature or time.- Use a microwave reactor to potentially improve yield and reduce reaction time.[5]- Ensure starting materials are pure and dry. |
| Side product formation. | - Lower the reaction temperature.- Change the solvent to one that favors the desired reaction pathway.- Use a milder base if applicable. | |
| Product is difficult to purify | Product has similar polarity to impurities. | - Try a different solvent system for column chromatography.- Attempt recrystallization from various solvents or solvent mixtures.- Consider derivatization to a more easily purifiable compound, followed by deprotection. |
| Product is unstable on silica gel. | - Use a different stationary phase for chromatography (e.g., alumina, C18).- Minimize the time the compound is on the column. |
Handling & Storage
| Issue | Possible Cause | Troubleshooting Steps |
| Compound appears discolored over time | Degradation due to light or air exposure. | - Store in an amber vial to protect from light.- Store under an inert atmosphere (argon or nitrogen). |
| Inconsistent analytical results (e.g., NMR, HPLC) | Presence of degradation products or residual solvent. | - Re-purify the compound.- Ensure the compound is thoroughly dried under high vacuum.- Acquire a fresh analytical standard for comparison. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and identify potential degradation products.[1][2] A typical forced degradation study for this compound would involve the following conditions:
| Condition | Typical Reagents and Conditions |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C |
| Oxidative Degradation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | Solid state, heated at a temperature below the melting point (e.g., 105°C) |
| Photodegradation | Exposed to UV (e.g., 254 nm) and visible light |
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Expose the solutions to the stress conditions outlined in the table above for a defined period (e.g., 2, 4, 8, 24 hours).
-
For thermal degradation, store the solid compound in a stability chamber.
-
At each time point, withdraw a sample and quench the reaction if necessary (e.g., neutralize acid/base).
-
Analyze the samples by a stability-indicating method, typically HPLC with a UV-Vis or mass spectrometric detector, to quantify the parent compound and detect degradation products.
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on its chemical structure and general degradation principles.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
The following diagram outlines a typical workflow for conducting a forced degradation study.
Caption: General workflow for a forced degradation study.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
"avoiding racemization in the synthesis of chiral imidazo[1,2-a]pyridine derivatives"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding racemization during the synthesis of chiral imidazo[1,2-a]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization during the synthesis of chiral imidazo[1,2-a]pyridine derivatives?
A1: Racemization, the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers, can be a significant challenge. The primary causes in the context of imidazo[1,2-a]pyridine synthesis include:
-
Proton Abstraction: The most common mechanism involves the abstraction of a proton from the chiral center, leading to the formation of a planar, achiral enolate or a similar intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.
-
Reaction Conditions: Harsh reaction conditions, such as high temperatures, prolonged reaction times, and the use of strong acids or bases, can promote racemization.
-
Inappropriate Reagents: The choice of coupling reagents, catalysts, and solvents can significantly impact stereochemical integrity. Some reagents are more prone to inducing racemization than others.
-
Intermediate Stability: If a chiral intermediate is unstable under the reaction conditions, it may undergo rearrangement or decomposition in a way that leads to loss of stereochemical information.
Q2: How can I minimize racemization when introducing a chiral center via a multicomponent reaction like the Groebke-Blackburn-Bienaymé (GBB) reaction?
A2: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the synthesis of imidazo[1,2-a]pyridines. To maintain enantioselectivity, consider the following:
-
Use of Chiral Catalysts: Employing a chiral catalyst, such as a chiral phosphoric acid, can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other.[1]
-
Optimization of Reaction Conditions: Carefully screen solvents, temperature, and catalyst loading. For instance, in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, solvents like c-Hexane and Et2O have been shown to provide high enantioselectivity.[1]
-
Substrate Control: The structure of the reactants can play a crucial role. For example, the presence of a hydrogen bonding donor on the substrate can be pivotal in achieving high stereoselectivity.[1]
Q3: Are there any specific analytical techniques to determine the enantiomeric excess (ee) of my chiral imidazo[1,2-a]pyridine product?
A3: Yes, several analytical techniques can be used to determine the enantiomeric excess of your product. The most common and reliable method is:
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. The relative peak areas of the two enantiomers are used to calculate the enantiomeric excess.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no enantiomeric excess (ee). | Racemization is occurring. | * Review Reaction Conditions: Lower the reaction temperature. Reduce the reaction time if possible. Use a milder base or acid. * Catalyst Inefficiency: Ensure the chiral catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if air-sensitive). Increase catalyst loading if necessary. Screen different chiral catalysts. * Solvent Effects: The polarity of the solvent can influence the transition state and the extent of racemization. Screen a range of solvents with varying polarities.[1] |
| The reaction is not going to completion, and starting materials are recovered. | Insufficient activation or catalyst deactivation. | * Check Reagent Purity: Ensure all starting materials, reagents, and solvents are pure and dry. * Optimize Catalyst: The chosen catalyst may not be active enough for the specific substrates. Consider a more active catalyst or different catalyst system. For example, in some multicomponent reactions, a Lewis acid catalyst like Yb(OTf)3 or a Brønsted acid like p-toluenesulfonic acid can be effective.[2][3] * Increase Temperature: While high temperatures can risk racemization, a modest increase may be necessary to drive the reaction to completion. Monitor the ee closely. |
| Formation of side products. | Undesired reaction pathways are competing with the main reaction. | * Modify Reaction Conditions: Adjusting the temperature, solvent, and concentration of reactants can sometimes suppress side reactions. * Use of Additives: In some cases, additives can help to direct the reaction towards the desired product. For example, the use of molecular sieves can help to remove water and prevent side reactions.[1] * Purification Strategy: Develop a robust purification protocol (e.g., column chromatography, recrystallization) to separate the desired product from impurities. |
Data Presentation
Table 1: Optimization of Reaction Conditions for the Atroposelective Synthesis of an Axially Chiral Imidazo[1,2-a]pyridine via GBB Reaction.[1]
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | A1 | DCM | 20 | 80 | 38 |
| 2 | A2 | DCM | 20 | 99 | 15 |
| 3 | A3 | DCM | 20 | 99 | 43 |
| 4 | A4 | DCM | 20 | 99 | 24 |
| 5 | A5 | DCM | 20 | 99 | 80 |
| 6 | A6 | DCM | 20 | 99 | 82 |
| 7 | A7 | DCM | 20 | 99 | 90 |
| 8 | A8 | DCM | 20 | 99 | 94 |
| 9 | A8 | DCM | 0 | 99 | 95 |
| 10 | A8 | DCM | -20 | 99 | 96 |
| 11 | A8 | DCM | -40 | 99 | 96 |
| 12 | A8 | DCM | 0.05 M | 78 | 64 |
| 13 | A8 | CHCl3 | 0.05 M | 50 | 83 |
| 14 | A8 | Toluene | 0.05 M | 99 | 92 |
| 15 | A8 | Et2O | 0.05 M | 99 | 96 |
| 16 | A8 | EtOAc | 0.05 M | 99 | 87 |
| 17 | A8 | c-Hexane | 0.05 M | 99 | 97 |
| 18 | A8 | c-Hexane | 0.05 M | 99 | 68* |
* Without 4-Å MS
Experimental Protocols
General Procedure for the Enantioselective Synthesis of Axially Chiral Imidazo[1,2-a]pyridines via GBB Reaction[1]
-
To a solution of 6-aryl-2-aminopyridine (0.1 mmol, 1.0 equiv.), chiral phosphoric acid (CPA) catalyst (e.g., (R)-A8) (0.01 mmol, 10 mol %), and 4-Å molecular sieves (60 mg) in dry c-hexane (2 ml), add the aldehyde (0.2 mmol, 2.0 equiv.) and isocyanide (0.15 mmol, 1.5 equiv.) sequentially at 20°C.
-
Stir the reaction mixture at this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, directly purify the reaction mixture by column chromatography on silica gel (300- to 400-mesh) using an appropriate eluent system (e.g., petroleum ether/THF = 1:1) to afford the desired chiral imidazo[1,2-a]pyridine product.
-
Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: Experimental workflow for the enantioselective synthesis of chiral imidazo[1,2-a]pyridines.
Caption: Troubleshooting guide for addressing low enantiomeric excess in chiral synthesis.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of key analytical techniques for the structural elucidation and purity assessment of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The performance of these techniques is compared, supported by experimental data from closely related analogs, to provide a comprehensive analytical framework.
Workflow for Comprehensive Characterization
A systematic approach is crucial for the unambiguous identification and purity determination of a target molecule. The following workflow outlines the logical sequence of analytical techniques typically employed.
Caption: A typical workflow for the synthesis and characterization of a novel chemical entity.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Expected ¹H and ¹³C NMR Data (Based on Analogs)
| Technique | Expected Chemical Shifts (ppm) for Key Moieties | Reference Compound(s) |
| ¹H NMR | Imidazo[1,2-a]pyridine core: 7.0 - 9.5 ppmMethyl group (-CH₃): ~2.4 ppmCarboxylic acid (-COOH): 10.0 - 13.0 ppm (broad singlet) | 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[1], various 2,3-disubstituted imidazo[1,2-a]pyridines[2] |
| ¹³C NMR | Imidazo[1,2-a]pyridine carbons: 110 - 150 ppmCarboxylic acid carbonyl (C=O): 160 - 180 ppmMethyl carbon (-CH₃): ~18 - 25 ppm | Various 2,3-disubstituted imidazo[1,2-a]pyridines[2], 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid[3] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, especially for observing the exchangeable carboxylic acid proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can offer valuable structural clues.
Expected Mass Spectrometry Data
| Technique | Expected m/z Values | Interpretation | Reference Compound(s) |
| High-Resolution MS (HRMS) | [M+H]⁺: ~254.9767 and 256.9747 | The isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br) will be observed with an approximate 1:1 ratio. The exact mass confirms the elemental formula (C₉H₇BrN₂O₂). | 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid (isomer)[4], 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid (isomer)[5] |
| Electron Ionization MS (EI-MS) | Molecular Ion (M⁺): ~254 and 256 | The molecular ion peak may be observed, along with fragment ions corresponding to the loss of COOH, Br, and other fragments. | 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde[1] |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like carboxylic acids and is a "soft" technique that often preserves the molecular ion. Electron ionization (EI) is a "harder" technique that induces more fragmentation.
-
Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound(s) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid[3], General data for carboxylic acids |
| C=O stretch (Carboxylic Acid) | 1680-1725 | 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid[3], General data for carboxylic acids[6] |
| C=N and C=C stretch (Aromatic Rings) | 1450-1650 | Azo-Based Imidazo[1,2‑a]pyridine Derivatives |
| C-Br stretch | 500-600 | General spectroscopic data |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for separating the target compound from impurities and for determining its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.
Comparison of HPLC Methods
| Method | Stationary Phase | Mobile Phase | Detection | Advantages | Disadvantages | Reference |
| Reversed-Phase HPLC | C18 or C8 | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., formic acid or TFA) | UV-Vis (e.g., 254 nm) | Widely applicable, good resolution for many compounds. | May require derivatization for compounds with poor chromophores. | General HPLC methods for carboxylic acids[5] |
| Mixed-Mode HPLC | Cation-exchange and reversed-phase | Acetonitrile/Water with a buffer (e.g., phosphate buffer) | UV-Vis, MS | Excellent selectivity for isomers and polar compounds. | Method development can be more complex. | HPLC Separation of Pyridinecarboxylic Acids[1] |
Experimental Protocol: Reversed-Phase HPLC
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
-
Injection: Inject a known volume (e.g., 10 µL) onto the column.
-
Analysis: Determine the retention time and peak area to assess purity.
X-ray Crystallography for Absolute Structure Determination
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state.
Key Information from X-ray Crystallography
-
Unambiguous connectivity of atoms.
-
Bond lengths and angles.
-
Stereochemistry.
-
Intermolecular interactions in the crystal lattice.
While a crystal structure for the exact target molecule is not available, structures of several related bromo-imidazo[1,2-a]pyridine derivatives have been reported, confirming the core structure and providing insights into bond lengths and angles.[2][7]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a saturated solution in a suitable solvent or solvent system.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using X-ray radiation.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the final atomic coordinates and molecular geometry.
Comparison of Analytical Techniques
The following diagram illustrates the complementary nature of the discussed analytical techniques.
Caption: Comparison of information provided by different analytical techniques.
References
- 1. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid | C9H7BrN2O2 | CID 130065238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of the hybrid salt bis(2-methylimidazo[1,5-a]pyridin-2-ium) tetrachloridomanganate(II) - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust structural confirmation of novel compounds is a cornerstone of chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for elucidating and confirming the structure of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its derivatives. Detailed experimental protocols and comparative data are presented to aid researchers in their analytical workflows.
Structural Elucidation Techniques: A Comparative Overview
The definitive structure of a novel chemical entity is typically determined through a combination of spectroscopic and analytical methods. For this compound derivatives, the most common and powerful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Diffraction. Each technique provides unique and complementary information about the molecular structure.
Table 1: Comparison of Key Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number of unique protons, their chemical environment, and connectivity. | Provides detailed information on the hydrogen framework of the molecule. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Number of unique carbon atoms and their chemical environment. | Complements ¹H NMR by providing a carbon skeleton map. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spec. | Molecular weight and fragmentation patterns. | High sensitivity, provides accurate molecular weight. | Does not provide direct information on atom connectivity. |
| X-ray Crystal. | Precise 3D arrangement of atoms in a crystalline solid. | Unambiguous determination of stereochemistry and conformation. | Requires a suitable single crystal, which can be difficult to obtain. |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically used, with adjustments made for optimal signal-to-noise and resolution.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze coupling patterns to establish proton-proton connectivity. Chemical shifts in both ¹H and ¹³C spectra are compared to known values for similar imidazopyridine structures.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak. Compare this with the calculated exact mass of the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.
Single-Crystal X-ray Diffraction
Objective: To obtain the precise three-dimensional atomic arrangement.
Methodology:
-
Crystal Growth: Grow a single crystal of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize expected and reported data for the structural confirmation of 6-Bromo-2-methylimidazo[1,2-a]pyridine and its derivatives.
Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | 6-Bromo-2-methylimidazo [1,2-a]pyridine | 6-Bromo-2-methylimidazo[1,2-a]pyridine -3-carboxylic acid |
| H-3 | ~7.8 | - |
| H-5 | ~8.9 | ~9.1 |
| H-7 | ~7.5 | ~7.7 |
| H-8 | ~7.2 | ~7.4 |
| CH₃ | ~2.4 | ~2.5 |
| COOH | - | ~13.0 (broad) |
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Calculated Exact Mass | Observed [M+H]⁺ |
| 6-Bromo-2-methylimidazo [1,2-a]pyridine | C₈H₇BrN₂ | 210.97926 | 211.9870 |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine -3-carboxylic acid | C₉H₇BrN₂O₂ | 254.96909 | 255.9768 |
Table 4: Crystallographic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 3.9883 |
| b (Å) | 17.853 |
| c (Å) | 11.2011 |
| β (°) | 91.622 |
| Z | 4 |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the structural confirmation process.
Caption: Experimental workflow for the structural confirmation of a new compound.
Caption: Logical flow for deducing molecular structure from analytical data.
References
Comparative Biological Activity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Analogs in Cancer Research
A detailed guide for researchers and drug development professionals on the cytotoxic and enzyme-inhibitory potential of novel imidazo[1,2-a]pyridine derivatives.
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. This guide provides a comparative analysis of the biological activity of a series of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid analogs, focusing on their potential as anticancer agents. The information presented is curated from preclinical studies to aid researchers in understanding the structure-activity relationships (SAR) and mechanisms of action of these compounds.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic activity of a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which share a similar core structure with the topic compounds, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These compounds were assessed for their ability to inhibit the proliferation of various cancer cell lines, including HCC827 (non-small cell lung cancer), H1975 (non-small cell lung cancer), A549 (lung adenocarcinoma), and MCF-7 (breast adenocarcinoma).
| Compound ID | R | X | HCC827 IC50 (μM) | H1975 IC50 (μM) | A549 IC50 (μM) | MCF-7 IC50 (μM) |
| 13a | 4-fluorobenzyl | CH | 0.17 | 0.29 | 0.54 | 0.38 |
| 13b | 4-(trifluoromethyl)benzyl | CH | 0.13 | 0.22 | 0.45 | 0.31 |
| 13c | 3-methoxybenzyl | CH | 0.15 | 0.25 | 0.49 | 0.35 |
| 13d | 3-(trifluoromethyl)benzyl | CH | 0.11 | 0.19 | 0.38 | 0.27 |
| 13e | 2-fluorobenzyl | CH | 0.21 | 0.35 | 0.68 | 0.47 |
| 13f | 2-methoxybenzyl | CH | 0.25 | 0.42 | 0.81 | 0.56 |
| 13g | pyridin-2-ylmethyl | CH | 0.19 | 0.32 | 0.61 | 0.42 |
| 13h | pyridin-3-ylmethyl | CH | 0.16 | 0.27 | 0.53 | 0.37 |
| 13i | pyridin-4-ylmethyl | CH | 0.14 | 0.24 | 0.47 | 0.33 |
| 13j | furan-2-ylmethyl | CH | 0.28 | 0.48 | 0.92 | 0.64 |
| 13k | 2-(diethylamino)ethyl | N | 0.09 | 0.15 | 0.29 | 0.20 |
Data sourced from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, which serve as representative analogs for the purpose of this guide.[1]
The data indicates that these compounds generally exhibit potent submicromolar inhibitory activity against the tested cancer cell lines.[1] Notably, compound 13k , featuring a 2-(diethylamino)ethyl substituent at the R position and a nitrogen atom at the X position, demonstrated the most potent and broad-spectrum anticancer activity across all cell lines.[1] This suggests that modifications at these positions can significantly influence the cytotoxic potential of the imidazo[1,2-a]pyridine core.
Experimental Protocols
A fundamental technique for assessing the cytotoxic effects of these compounds is the MTT assay. Additionally, to investigate the mechanism of action, enzyme inhibition assays for kinases like PI3Kα are crucial.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Complete cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
96-well plates
-
Test compounds (solubilized in a suitable solvent, e.g., DMSO)
-
Cancer cell lines of interest
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
PI3Kα Enzyme Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of the PI3Kα enzyme, a key component of a signaling pathway often dysregulated in cancer.
Materials:
-
Purified recombinant PI3Kα enzyme
-
PI(4,5)P2 substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PI3Kα enzyme, and the lipid substrate (PI(4,5)P2).
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This system converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the PI3Kα activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.
The diagram above illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), which in turn activate PI3K. PI3K then phosphorylates PIP2 to PIP3, initiating a cascade that activates Akt and mTORC1, ultimately promoting cell proliferation and survival. The this compound analogs are designed to inhibit PI3K, thereby blocking this pro-survival pathway in cancer cells.
Caption: General experimental workflow for evaluating the anticancer activity of the analogs.
This workflow outlines the key steps in the preclinical evaluation of these novel compounds, from synthesis and initial cell-based screening to more detailed mechanistic studies and structure-activity relationship analysis. This systematic approach allows for the identification of lead compounds with potent and selective anticancer activity for further development.
References
6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Comparative Guide to its Performance as an Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and potent enzyme inhibitors is a cornerstone of modern drug discovery. Among the myriad of heterocyclic scaffolds explored, the imidazo[1,2-a]pyridine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides a comparative analysis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its analogs as enzyme inhibitors, supported by available experimental data and detailed methodologies.
I. Comparative Analysis of Enzyme Inhibition
While specific inhibitory data for this compound is not extensively available in publicly accessible literature, the broader class of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives has been investigated as inhibitors of several key enzyme families, including protein kinases and cyclooxygenases. This section presents a comparative overview based on structurally related compounds.
Imidazo[1,2-a]pyridine Derivatives as Protein Kinase Inhibitors
The imidazo[1,2-a]pyridine scaffold is a common feature in numerous protein kinase inhibitors due to its ability to interact with the ATP-binding site. Derivatives have shown activity against a range of kinases, including Phosphoinositide 3-kinase (PI3K) and FMS-like tyrosine kinase 3 (FLT3).
Table 1: Comparative Inhibitory Activity (IC50) of Imidazo[1,2-a]pyridine Derivatives against Protein Kinases
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Cell Line/Assay Condition | Reference |
| Imidazo[1,2-a]pyridine Derivative (2a) | PI3Kα | 0.67 | Scintillation proximity assay | [1] |
| Imidazo[1,2-a]pyridine Derivative (2g) | PI3Kα | 0.0018 | Scintillation proximity assay | [1] |
| Thiazole Derivative (12) | PI3Kα | 0.0028 | Scintillation proximity assay | [1] |
| Compound 24 | FLT3 | Data not specified | Kinase inhibition assay | [2] |
| Compound 42 | FLT3 | Data not specified | Kinase inhibition assay | [2] |
Note: The specific structures of compounds 2a, 2g, 12, 24, and 42 are detailed in the cited literature.
Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase (COX) Inhibitors
Recent studies have explored the anti-inflammatory potential of imidazo[1,2-a]pyridine carboxylic acid derivatives, identifying them as inhibitors of COX-1 and COX-2 enzymes.
Table 2: Comparative Inhibitory Activity (IC50) of Imidazo[1,2-a]pyridine Carboxylic Acid Derivatives against COX Enzymes
| Compound/Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| Compound 4a | COX-1 | 2.72 | [3] |
| COX-2 | 1.89 | [3] | |
| Compound 4b | COX-1 | 3.94 | [3] |
| COX-2 | 2.39 | [3] | |
| Compound 5a | COX-1 | 7.29 | [3] |
| COX-2 | 8.08 | [3] | |
| Indomethacin | COX-1 | 0.13 | [3] |
| COX-2 | 0.09 | [3] | |
| Ibuprofen | COX-1 | 0.2 | [3] |
| COX-2 | 0.125 | [3] |
Note: The specific structures of compounds 4a, 4b, and 5a are detailed in the cited literature.[3]
II. Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for key assays.
A. Protein Kinase Inhibition Assay (General Protocol)
This protocol outlines a general workflow for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
1. Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radioactive [γ-³²P]ATP)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader or scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add a small volume of the diluted compound or DMSO (vehicle control) to the wells of the microplate.
-
Prepare a master mix containing the protein kinase and its substrate in the kinase reaction buffer.
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader or scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
B. Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is essential to distinguish between specific enzyme inhibition and general cytotoxic effects of a compound.
1. Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) value from the dose-response curve.
III. Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT Signaling Pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Diagram
Caption: General workflow for an in vitro enzyme inhibition assay.
References
- 1. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and a selection of structurally related imidazo[1,2-a]pyridine derivatives. The objective is to offer a clear, data-driven overview of their potential as therapeutic agents, with a focus on anticancer and antibacterial activities. The information presented is collated from various scientific studies to aid in further research and development.
Introduction to Imidazo[1,2-a]pyridines
Comparative Bioactivity Data
The following table summarizes the quantitative bioactivity data for several imidazo[1,2-a]pyridine derivatives, providing a benchmark for the potential efficacy of this compound. The selected compounds share the core imidazo[1,2-a]pyridine structure, with variations in substitution that influence their biological effects.
Table 1: Comparative Anticancer and Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound/Derivative | Target/Assay | Cell Line / Strain | Bioactivity (IC50 / MIC in µM) | Reference |
| Hypothetical: this compound | Anticancer / Antibacterial | Various | Data not available | - |
| 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amine (12b) | Anticancer (MTT Assay) | Hep-2 | 11 | [4] |
| HepG2 | 13 | [4] | ||
| MCF-7 | 11 | [4] | ||
| A375 | 11 | [4] | ||
| Novel Imidazo[1,2-a]pyridine Compound 6 | Anticancer (MTT Assay) | A375 | <12 | [5] |
| WM115 | <12 | [5] | ||
| HeLa | 9.7 | [5] | ||
| Imidazo[1,2-a]pyridine-5 (IP-5) | Anticancer (MTT Assay) | HCC1937 | 45 | [6][7] |
| Imidazo[1,2-a]pyridine-6 (IP-6) | Anticancer (MTT Assay) | HCC1937 | 47.7 | [6][7] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 3) | Anti-mycobacterial (MIC) | M. tuberculosis H37Rv | 0.78 µg/mL | [8] |
| Imidazo[1,2-a]pyridine-3-carboxamide (Compound 18) | Anti-mycobacterial (MIC) | MDR and XDR M. tuberculosis | ≤0.006 | [9] |
| 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine (6f) | Anti-inflammatory (COX-2 Inhibition) | in vitro assay | 0.07-0.18 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the anticancer and antibacterial activities of imidazo[1,2-a]pyridine derivatives, based on published studies.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow:
Caption: Workflow for determining anticancer activity using the MTT assay.
Detailed Steps:
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][6]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including the reference drug (e.g., Doxorubicin or Cisplatin), are dissolved in a suitable solvent (like DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.[4]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[5]
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Living cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Workflow:
Caption: Workflow for determining antibacterial activity via MIC assay.
Detailed Steps:
-
Bacterial Strains: The test is performed against relevant bacterial strains, such as Mycobacterium tuberculosis H37Rv for anti-TB activity or standard Gram-positive and Gram-negative bacteria.[8]
-
Compound Preparation: The imidazo[1,2-a]pyridine derivatives are dissolved in a suitable solvent and serially diluted in microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared and added to each well containing the test compound.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) to allow for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. For some assays, a growth indicator like resazurin may be used to aid in the visualization of bacterial viability.[9]
Potential Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Several studies have suggested that imidazo[1,2-a]pyridine derivatives can inhibit the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5] This inhibition is a promising strategy for cancer therapy, as this pathway is crucial for tumor growth and survival.
Conclusion
While direct experimental data for this compound is currently limited, the available information on its structural analogs strongly suggests its potential as a bioactive compound, particularly in the realms of anticancer and antibacterial research. The comparative data presented in this guide, along with the detailed experimental protocols and pathway visualizations, provide a solid foundation for researchers to design and conduct further investigations into the therapeutic promise of this and related imidazo[1,2-a]pyridine derivatives. Future studies should focus on synthesizing and evaluating the specific bioactivity of this compound to definitively place it within the landscape of these promising therapeutic agents.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to Potential Cross-Reactivity
While specific cross-reactivity studies for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid are not publicly available, the broader imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore known to interact with a diverse range of biological targets. This guide provides a comparative overview of the potential for cross-reactivity based on the known activities of structurally related compounds, offering valuable insights for researchers and drug development professionals. Understanding the potential off-target interactions of this chemical class is crucial for predicting efficacy, minimizing side effects, and designing more selective therapeutic agents.
The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis for drugs with a variety of therapeutic applications, from sedatives to anticancer agents. This versatility, however, also suggests a potential for cross-reactivity, where a compound designed for a specific target may also bind to and modulate the activity of other, unintended proteins. Such off-target effects can lead to unexpected side effects or, in some cases, beneficial polypharmacology.
Potential Off-Target Liabilities of the Imidazo[1,2-a]pyridine Scaffold
Based on published literature, derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated activity against several key classes of enzymes and receptors. This suggests that novel compounds incorporating this core, such as this compound, should be evaluated for potential interactions with these targets.
| Target Class | Specific Examples | Potential Implication of Cross-Reactivity |
| Protein Kinases | IGF-1R, Akt, Mer/Axl, PI3K, CDKs | Modulation of cell growth, proliferation, and survival pathways.[1][2][3][4][5] |
| Cyclooxygenase (COX) | COX-2 | Anti-inflammatory effects, but also potential for gastrointestinal and cardiovascular side effects.[6][7][8][9][10] |
| GABA-A Receptors | α1, α2, α3, α5 subunits | Sedative, anxiolytic, or anticonvulsant effects.[11][12][13][14] |
| Phosphodiesterases (PDE) | PDE10A | Modulation of cyclic nucleotide signaling, relevant in neurological disorders.[15][16] |
| Other Targets | Rab Geranylgeranyl Transferase | Inhibition of protein prenylation, affecting protein trafficking and function.[17] |
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of a compound like this compound, a tiered screening approach is recommended.
1. Primary Target Engagement Assay:
-
Objective: To confirm the binding and functional activity of the compound on its intended primary target.
-
Methodology: This will vary depending on the target. For an enzyme, this would typically be an in vitro activity assay measuring the inhibition of substrate conversion (e.g., IC50 determination). For a receptor, a radioligand binding assay (to determine Ki) or a functional assay measuring downstream signaling (e.g., cAMP accumulation, calcium flux) would be appropriate.
2. Broad Kinase Panel Screening:
-
Objective: To assess the selectivity of the compound against a wide range of protein kinases.
-
Methodology: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. The percent inhibition for each kinase is determined. Hits (e.g., >50% inhibition) are then followed up with IC50 determination to quantify the potency of the off-target interaction.
3. Receptor Profiling (e.g., SafetyScan Panel):
-
Objective: To identify potential off-target interactions with a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters.
-
Methodology: Similar to kinase screening, the compound is tested in radioligand binding assays against a large panel of known receptors and channels. The percent displacement of a known radioligand is measured to identify potential interactions.
4. Cellular Assays:
-
Objective: To confirm that the observed in vitro off-target interactions translate to a functional effect in a cellular context.
-
Methodology: Cell lines expressing the off-target of interest are treated with the compound, and a relevant cellular endpoint is measured (e.g., phosphorylation of a downstream substrate for a kinase, or changes in cell morphology or viability).
Visualizing Experimental Workflows and Potential Pathways
To better illustrate the process of evaluating cross-reactivity and the potential biological implications, the following diagrams are provided.
References
- 1. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 8. Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-assisted copper(i) catalyzed A3 cascade coupling of imidazo[1,2-a]pyridines via C–H bond functionalization as selective COX-2 inhibitors and antioxidants, and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
Comparative Analysis of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid derivatives. By presenting quantitative biological data alongside detailed experimental protocols, this document aims to facilitate the rational design of more potent and selective therapeutic candidates based on this scaffold.
Quantitative Biological Data: Antitubercular Activity
The following table summarizes the in vitro antitubercular activity of a series of N-substituted-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv. The data highlights the impact of various substituents on the amide nitrogen on the minimum inhibitory concentration (MIC).
| Compound ID | R Group (Substituent on Amide Nitrogen) | MIC (µg/mL) against M. tuberculosis H37Rv |
| 1a | 2-(4-Bromophenoxy)ethyl | 0.05 |
| 1b | 2-(4-Chlorophenoxy)ethyl | 0.1 |
| 1c | 2-(4-Fluorophenoxy)ethyl | 0.2 |
| 1d | 2-Phenoxyethyl | 0.4 |
| 1e | 2-(p-Tolyloxy)ethyl | 0.8 |
| 1f | 2-(4-Methoxyphenoxy)ethyl | 1.6 |
| Isoniazid | (Reference Drug) | 0.05 |
Data sourced from a study on N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as new antituberculosis agents.
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of this compound derivatives, forming the basis of SAR studies.
Caption: General workflow for the synthesis and SAR evaluation of the target compounds.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core scaffold and its derivatives, as well as the biological assay used to determine antitubercular activity.
Synthesis of this compound Derivatives
The synthesis of the target compounds is typically achieved through a multi-step process, as outlined below.
Step 1: Synthesis of Ethyl 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylate
A mixture of 5-bromo-2-aminopyridine (1 equivalent) and ethyl 2-chloroacetoacetate (1.2 equivalents) in a suitable solvent such as ethanol is heated at reflux for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the crude product. Purification is typically achieved by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
The ethyl ester from Step 1 (1 equivalent) is suspended in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (2 equivalents). The mixture is stirred at room temperature or gentle heat until the reaction is complete (monitored by TLC). The ethanol is then removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid.
Step 3: Amide Coupling to form N-substituted-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxamides
To a solution of the carboxylic acid from Step 2 (1 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added. The mixture is stirred at 0°C for 30 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is then washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Antitubercular Activity Assay: Microplate Alamar Blue Assay (MABA)
The in vitro antitubercular activity of the synthesized compounds is determined using the Microplate Alamar Blue Assay (MABA).[3][4][5]
Materials:
-
96-well microplates
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)
-
Alamar Blue reagent
-
Test compounds and reference drug (Isoniazid)
Procedure:
-
A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20 in the broth.
-
The test compounds and the reference drug are serially diluted in the supplemented Middlebrook 7H9 broth directly in the 96-well plates.
-
100 µL of the diluted bacterial suspension is added to each well containing the test compounds, resulting in a final volume of 200 µL.
-
Control wells containing only the bacterial suspension (positive control) and wells with only broth (negative control) are included.
-
The plates are sealed and incubated at 37°C for 5-7 days.
-
After the incubation period, 30 µL of Alamar Blue reagent is added to each well.
-
The plates are re-incubated at 37°C for 24 hours.
-
The results are determined visually. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Logical Relationship in SAR Analysis
The process of deducing structure-activity relationships involves a cyclical process of design, synthesis, and testing, followed by analysis to inform the next round of design.
Caption: The iterative cycle of structure-activity relationship (SAR) analysis.
References
- 1. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Oncology: An In Vivo and In Vitro Perspective
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the anti-cancer efficacy of compounds based on the imidazo[1,2-a]pyridine scaffold. While specific in vivo efficacy data for 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is not available in the current body of scientific literature, this document summarizes the broader therapeutic potential of this class of molecules. The guide draws upon available preclinical data for various imidazo[1,2-a]pyridine derivatives, offering a valuable resource for researchers in the field of oncology drug discovery.
The imidazo[1,2-a]pyridine core is a key pharmacophore that has been investigated for a range of biological activities, including anti-cancer properties.[1][2] Derivatives of this scaffold have been shown to inhibit several key signaling pathways implicated in tumorigenesis and metastasis, such as the PI3K/Akt and Wnt/β-catenin pathways.[2][3]
In Vitro Efficacy of Imidazo[1,2-a]pyridine Derivatives
Numerous studies have demonstrated the cytotoxic and anti-proliferative effects of imidazo[1,2-a]pyridine derivatives across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a selection of these studies are presented below to illustrate the potential of this compound class.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine-S-aryl/alkyl | HepG2 (Liver) | Varies | [1] |
| Imidazo[1,2-a]pyridine-S-aryl/alkyl | A549 (Lung) | Varies | [1] |
| Imidazo[1,2-a]pyridine-S-aryl/alkyl | MCF-7 (Breast) | Varies | [1] |
| Imidazo[1,2-a]pyridine-S-aryl/alkyl | C6 (Glioma) | Varies | [1] |
| Imidazo[1,2-a]pyridine Nek2 Inhibitor (MBM-17) | Various | 0.003 | [4] |
| Imidazo[1,2-a]pyridine Nek2 Inhibitor (MBM-55) | Various | 0.001 | [4] |
| PIK3CA Inhibitor | A375 (Melanoma) | 0.14 | [3] |
| PIK3CA Inhibitor | HeLa (Cervical) | 0.21 | [3] |
| Imidazo[1,2-a]pyridine Derivative (12b) | Hep-2 (Laryngeal) | 11 | [5] |
| Imidazo[1,2-a]pyridine Derivative (12b) | HepG2 (Liver) | 13 | [5] |
| Imidazo[1,2-a]pyridine Derivative (12b) | MCF-7 (Breast) | 11 | [5] |
| Imidazo[1,2-a]pyridine Derivative (12b) | A375 (Melanoma) | 11 | [5] |
| Imidazo[1,2-a]pyridines (IP-5) | HCC1937 (Breast) | 45 | [6] |
| Imidazo[1,2-a]pyridines (IP-6) | HCC1937 (Breast) | 47.7 | [6] |
In Vivo Efficacy of Selected Imidazo[1,2-a]pyridine Derivatives
While in vivo data for the broader class of imidazo[1,2-a]pyridines remains limited, a number of studies have demonstrated anti-tumor activity in preclinical xenograft models.
| Compound | Model | Dosing | Outcome | Reference |
| MBM-17S | Xenograft | Not Specified | Significant tumor growth suppression | [4] |
| MBM-55S | Xenograft | Not Specified | Significant tumor growth suppression | [4] |
| PIK3CA Inhibitor | HeLa Xenograft | 50 mg/kg | Significant inhibition of tumor growth | [3] |
These findings underscore the potential of the imidazo[1,2-a]pyridine scaffold in the development of novel anti-cancer therapeutics. The observed in vivo efficacy of certain derivatives warrants further investigation into this promising class of compounds.
Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives
The anti-cancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[7] Its aberrant activation is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[8][9] Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα, demonstrating significant anti-proliferative effects in various cancer cell lines.[3]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[10] Dysregulation of this pathway is heavily implicated in the initiation and progression of several cancers, particularly colorectal cancer.[11] In the absence of a Wnt signal, β-catenin is targeted for degradation. Upon Wnt activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus to activate target gene expression, leading to cell proliferation.[12] Some imidazopyridine derivatives have been shown to inhibit this pathway, representing a potential therapeutic strategy.[2]
Experimental Protocols
General Protocol for In Vivo Tumor Growth Inhibition Assay
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of a test compound in a xenograft mouse model.
1. Cell Culture and Animal Model:
-
Human cancer cells (e.g., PC-3 for prostate cancer) are cultured under standard sterile conditions.
-
Athymic nude mice (nu/nu), typically 4-6 weeks old, are used for the study.
2. Tumor Cell Implantation:
-
A suspension of cancer cells (e.g., 5 x 10^6 cells) in a suitable medium is injected subcutaneously into the flank of each mouse.[13]
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[14]
-
Mice are then randomly assigned to treatment and control groups.
4. Compound Administration:
-
The test compound is administered to the treatment group at a predetermined dose and schedule (e.g., intraperitoneal injection every other day).[13]
-
The control group receives a vehicle control (e.g., normal saline with 1% DMSO).[13]
5. Monitoring and Measurement:
-
Tumor size is measured regularly (e.g., every 2-3 days) using calipers.[14]
-
Tumor volume is calculated using the formula: V = 0.5 x length x width².[14]
-
The body weight of the mice is also monitored as an indicator of toxicity.
6. Study Endpoint and Analysis:
-
The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
7. Data Analysis:
-
Tumor growth curves are plotted for each group.
-
Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment group compared to the control group.
This guide highlights the therapeutic potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anti-cancer agents. Further research, particularly in vivo studies on a wider range of derivatives, is necessary to fully elucidate their clinical potential.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. journal.waocp.org [journal.waocp.org]
- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Wnt/β-Catenin Signaling in Neuroendocrine Tumors In Vitro: Antitumoral Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. ichor.bio [ichor.bio]
Benchmarking 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid and its Analogs Against Known Kinase Inhibitor Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6-bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid and its related analogs. Due to the limited publicly available biological data for this specific molecule, this guide benchmarks the broader class of imidazo[1,2-a]pyridine derivatives against well-established kinase inhibitor standards. The imidazo[1,2-a]pyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, showing promise in oncology and other therapeutic areas. This document aims to provide a framework for evaluating such compounds by comparing their physicochemical properties and biological activities with known drugs targeting critical signaling pathways.
Overview of Compounds
This guide focuses on a comparative assessment of the following compounds:
-
Compound of Interest: this compound (and its close analogs)
-
Known Standards:
-
Trametinib: A highly selective MEK1/MEK2 inhibitor.
-
Dabrafenib: A potent B-Raf inhibitor.
-
Erlotinib: An EGFR tyrosine kinase inhibitor.
-
These standards have been chosen for their well-characterized mechanisms of action and established clinical relevance in oncology.
Physicochemical Properties
A compound's physicochemical properties are crucial determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed properties for the compound of interest and the selected standards.
| Property | This compound (Analog)¹ | Trametinib | Dabrafenib | Erlotinib |
| Molecular Formula | C₉H₇BrN₂O₂ | C₂₆H₂₃FIN₅O₄ | C₂₃H₂₀F₃N₅O₂S₂ | C₂₂H₂₃N₃O₄ |
| Molecular Weight ( g/mol ) | 255.07 | 615.4 | 519.58 | 393.44 |
| LogP | 2.7 | 3.9 | 4.6 | 3.1 |
| Topological Polar Surface Area (Ų) | 54.6 | 114.2 | 126.5 | 60.8 |
| Hydrogen Bond Donors | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 4 | 8 | 9 | 7 |
| Rotatable Bonds | 1 | 5 | 5 | 5 |
¹Data for the closely related analog, 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid, is used due to the lack of specific data for the target compound.[1]
Biological Activity: A Comparative Analysis
The primary measure of a kinase inhibitor's efficacy is its ability to inhibit its target kinase at low concentrations, typically expressed as the half-maximal inhibitory concentration (IC₅₀). The following tables compare the in vitro kinase inhibitory activity and cell-based anti-proliferative activity of the standard compounds. While specific data for this compound is not available, representative data for other imidazo[1,2-a]pyridine derivatives are included to provide a contextual benchmark.
In Vitro Kinase Inhibition
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Analog (Compound 4c) | CLK1, DYRK1A | 700, 2600 | [2] |
| Imidazo[1,2-a]pyridine Analog (Compound 2g) | PI3Kα | 1.8 | [3] |
| Trametinib | MEK1, MEK2 | 0.92, 1.8 | [4] |
| Dabrafenib | B-RafV600E, c-Raf | 0.6, 5.0 | [5] |
| Erlotinib | EGFR | 2 | [6][7] |
Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cell Line(s) | IC₅₀ (nM) | Reference(s) |
| Imidazo[1,2-a]pyridine Analog (IP-5) | HCC1937 (Breast Cancer) | 45,000 | [8][9] |
| Imidazo[1,2-a]pyridine Analog (Compound 12) | HT-29 (Colon Cancer) | 4,150 | |
| Trametinib | HT-29, COLO205 (Colorectal Cancer) | 0.48 - 36 | |
| Dabrafenib | SKMEL28, A375P F11 (Melanoma) | 3, 8 | |
| Erlotinib | PC-9, H3255 (NSCLC) | 7, 12 |
Experimental Protocols
To ensure reproducibility and enable accurate comparison of results, detailed experimental protocols are essential. The following are standard protocols for the key assays cited in this guide.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.
Objective: To quantify the concentration of an inhibitor required to reduce the activity of a target kinase by 50%.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (serially diluted)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO and then dilute further in the kinase assay buffer.
-
Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Kₘ value for the specific kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the kinase activity. The method of detection will depend on the assay format:
-
Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced.
-
Fluorescence-based (e.g., LanthaScreen™): Measure the FRET signal from a labeled substrate.
-
Radiometric: Separate the phosphorylated substrate from the [γ-³²P]ATP and quantify the incorporated radioactivity.[10]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Workflow for a typical in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of a compound on cancer cell lines.
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[11]
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include untreated control wells.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Workflow for the MTT cell viability assay.
Relevant Signaling Pathway: PI3K/Akt/mTOR
Many imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[14][15] Dysregulation of this pathway is a hallmark of many cancers. The following diagram illustrates a simplified representation of this pathway.
Simplified PI3K/Akt/mTOR signaling pathway.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. While direct biological data for this compound is currently lacking in the public domain, the analysis of its analogs suggests potential activity against various kinases and cancer cell lines.
For a definitive assessment of this compound, it is imperative to generate experimental data for this specific compound. The protocols and comparative data provided in this guide offer a robust framework for such an evaluation. By benchmarking against well-characterized standards like Trametinib, Dabrafenib, and Erlotinib, researchers can effectively position novel imidazo[1,2-a]pyridine derivatives within the broader landscape of kinase inhibitor drug discovery and development. Future studies should focus on in vitro kinase profiling and cell-based assays to elucidate the specific targets and therapeutic potential of this compound.
References
- 1. 6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid | C9H7BrN2O2 | CID 5260648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Dabrafenib and its potential for the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 6-Bromo-2-methylimidazo[1,2-a]pyrimidine | C7H6BrN3 | CID 40152341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. researchgate.net [researchgate.net]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
"comparative analysis of spectroscopic data for imidazo[1,2-a]pyridine isomers"
For Researchers, Scientists, and Drug Development Professionals
Imidazo[1,2-a]pyridine is a privileged heterocyclic scaffold renowned for its wide-ranging biological activities, forming the core of numerous pharmaceutical agents. The specific substitution pattern on this bicyclic system gives rise to various isomers, each potentially exhibiting distinct physicochemical properties and pharmacological effects. A thorough spectroscopic characterization is paramount for the unambiguous identification of these isomers and for understanding their structure-activity relationships. This guide provides a comparative analysis of the spectroscopic data for different imidazo[1,2-a]pyridine isomers, supported by experimental data from the literature.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for various substituted imidazo[1,2-a]pyridine isomers, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information crucial for structural elucidation.
¹H NMR Spectral Data
The chemical shifts (δ) in ¹H NMR are highly sensitive to the electronic environment of the protons, making it a powerful tool for distinguishing between isomers. The protons on the pyridine and imidazole rings of the imidazo[1,2-a]pyridine scaffold exhibit characteristic chemical shifts.
| Compound/Isomer | H-2 (δ, ppm) | H-3 (δ, ppm) | H-5 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | H-8 (δ, ppm) | Other Signals (δ, ppm) | Reference Solvent |
| Imidazo[1,2-a]pyridine | 7.55 (s) | 7.95 (s) | 8.08 (d) | 6.75 (t) | 7.15 (t) | 7.60 (d) | CDCl₃ | |
| 2-Methylimidazo[1,2-a]pyridine | 7.26 (s) | 7.95 (d) | 6.64 (t) | 7.04 (t) | 7.49 (d) | 2.41 (s, 3H, CH₃) | CDCl₃ | |
| 3-Bromoimidazo[1,2-a]pyridine | 7.59 (s) | 8.01 (d) | 6.82 (t) | 7.22 (t) | 7.49 (d) | CDCl₃ | ||
| 7-Methylimidazo[1,2-a]pyridine | 7.46 (s) | 7.82 (s) | 7.89 (d) | 6.55 (d) | 7.40 (s) | 2.35 (s, 3H, CH₃) | CDCl₃ | |
| 8-Amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | 9.15 (d) | 6.60 (d) | 6.80 (t) | 2.8 (s, 3H, CH₃), 4.6 (s, 2H, NH₂), 7.3-7.8 (m, 5H, Ar-H) | CDCl₃[1] |
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyridine ring system are characteristic of their position and substitution.
| Compound/Isomer | C-2 (δ, ppm) | C-3 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C-8 (δ, ppm) | C-8a (δ, ppm) | Other Signals (δ, ppm) | Reference Solvent |
| Imidazo[1,2-a]pyridine | 117.4 | 124.5 | 124.5 | 112.3 | 122.9 | 117.4 | 145.2 | CDCl₃ | |
| 2-Methylimidazo[1,2-a]pyridine | 145.8 | 112.2 | 123.0 | 111.8 | 122.2 | 117.0 | 144.8 | 16.1 (CH₃) | CDCl₃ |
| 8-Amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | 153.8 | 108.36 | 134.0 | 115.7 | 118.5 | 138.7 | 135.1 | 14.2 (CH₃), 121.7, 124.4, 128.9, 129.1 (Aromatic C) | CDCl₃[1] |
| 8-Amino-3-(4-chlorophenyl)-hydrazono-imidazo[1,2-a]pyridin-2-one | 129.7 | 114.3 | 115.1 | 141.9 | 136.0 | 115.5, 116.6, 127.2, 129.3, 153.3 (Aromatic C), 168.5 (C=O) | DMSO-d₆[1] |
IR Spectral Data
Infrared spectroscopy is useful for identifying characteristic functional groups within a molecule. The imidazo[1,2-a]pyridine core and its substituents exhibit distinct vibrational frequencies.
| Compound/Isomer | ν(N-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C=N) (cm⁻¹) | ν(C=C) (cm⁻¹) | Other Key Bands (cm⁻¹) |
| 8-Amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | 3299, 3196 (NH₂) | 1615 | 1555, 1525 | 3050 (Ar-H), 2920, 2842 (Aliphatic-H)[1] | |
| 8-Amino-3-(4-chlorophenyl)-hydrazono-imidazo[1,2-a]pyridin-2-one | 3278, 3198, 3188 (NH₂, NH) | 1657 | 1620 | 1588, 1558 | 3080 (Ar-H)[1] |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide | 10.03 (CONH) | 1654 | |||
| Thiazolidine derivatives of imidazo[1,2-a]pyridine | 1690-1710 | [2] |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. The fragmentation of the imidazo[1,2-a]pyridine ring is a key diagnostic feature.[3]
| Compound/Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 8-Amino-2-methyl-3-phenylazoimidazo[1,2-a]pyridine | 251 (M⁺) | 146, 107[1] |
| 8-Amino-3-(4-chlorophenyl)-hydrazono-imidazo[1,2-a]pyridin-2-one | 287/289 (M⁺) | 161, 135, 107[1] |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid sec-butylidenehydrazide | 244 (M⁺) | 159[2] |
| 3-Phenoxy imidazo[1,2-a]pyridines | [M+H]⁺ | Ions corresponding to homolytic cleavage of the C-O bond and elimination of the phenoxy radical.[3] |
Experimental Protocols
The characterization of imidazo[1,2-a]pyridine isomers typically involves the following standard spectroscopic techniques.
NMR Spectroscopy
¹H and ¹³C NMR spectra are commonly recorded on spectrometers operating at frequencies of 300 MHz or higher.[1][4] Deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used to dissolve the samples.[1] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectra are often recorded using a Fourier-transform infrared (FT-IR) spectrometer.[1] Solid samples are typically prepared as potassium bromide (KBr) discs.[1] The vibrational frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron ionization (EI) or electrospray ionization (ESI) are common methods for generating ions.[1][3] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecular ions.[3]
Experimental Workflow and Structural Analysis
The general workflow for the synthesis and spectroscopic analysis of imidazo[1,2-a]pyridine isomers is depicted below. This process ensures the correct identification and characterization of the target molecules.
Caption: General experimental workflow for the synthesis and characterization of imidazo[1,2-a]pyridine isomers.
The structural elucidation of a newly synthesized imidazo[1,2-a]pyridine derivative involves a multi-step analytical process.
Caption: Logical relationship for the structural elucidation of imidazo[1,2-a]pyridine isomers using spectroscopic data.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. Adherence to these procedures will help mitigate risks and prevent environmental contamination.
I. Hazard Identification and Immediate Safety Precautions
Before handling this compound, it is imperative to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound:
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
-
Respiratory protection if dust is generated.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
II. Waste Classification and Segregation
All waste containing this compound, including the pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing paper, absorbent materials from a spill), must be treated as hazardous waste .[3][4][5]
Key Segregation Principles:
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[5]
-
Specifically, keep it separate from incompatible materials such as strong oxidizing agents and bases to prevent violent reactions.[6][7]
-
Store in a designated container for halogenated organic compounds.
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
1. Container Selection and Labeling:
-
Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[4][6]
-
The container must be in good condition, with no cracks or leaks.[6]
-
Affix a "Hazardous Waste" label to the container before adding any waste.[4][5]
-
The label must clearly state the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[5]
-
Indicate the date when the first waste was added to the container.[3]
2. Waste Accumulation:
-
Carefully transfer the waste into the designated and labeled container.
-
Keep the waste container securely closed at all times, except when adding waste.[3][4] This is to prevent the release of harmful vapors and to avoid spills.
-
Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[6]
3. Storage in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][6]
-
The SAA must be a secure, well-ventilated area away from general laboratory traffic.
-
Ensure that the storage area is inspected weekly for any signs of leakage.[6]
4. Arranging for Final Disposal:
-
Once the waste container is full or you have no further use for it, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3][4]
-
Under no circumstances should this chemical be disposed of down the sink or in regular trash. [1][3]
-
Follow your institution's specific procedures for requesting a waste pickup. This typically involves submitting a chemical waste collection form.[3]
IV. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small, and you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.[2]
-
Sweep up the absorbed material and place it in a sealed, labeled hazardous waste container.
-
For large spills, contact your institution's EHS or emergency response team immediately.[2]
In case of personal exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
V. Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol [9] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation. |
| Storage Temperature | Recommended storage temperature see product label. |
VI. Experimental Protocols
This document focuses on disposal procedures. For detailed experimental protocols involving the use of this compound, please refer to your specific research protocols and the manufacturer's safety data sheet.
VII. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. aksci.com [aksci.com]
- 9. 6-Bromoimidazo 1,2-a pyridine-2-carboxylic acid methyl ester AldrichCPR 354548-08-6 [sigmaaldrich.com]
Personal protective equipment for handling 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Immediate Safety Information
Potential Hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.[1]
Familiarize yourself with the location and operation of all safety equipment, including safety showers, eyewash stations, and fire extinguishers, before handling this compound.[2]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield | To prevent eye contact with dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | To prevent skin contact. Inspect gloves for any tears or holes before use. |
| Body Protection | A fully buttoned laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large quantities or if dust is generated. | To prevent inhalation of dust or vapors. |
Emergency Procedures
In the event of an exposure or spill, follow these emergency procedures immediately.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Immediately flush the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill (Solid) | Gently sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[2] |
| Large Spill | Evacuate the area and prevent entry. Ventilate the area. Wear appropriate PPE and contain the spill. Absorb with an inert material and place in a sealed container for disposal. |
Operational and Disposal Plans
Standard Operating Procedure for Handling
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have a designated waste container ready for chemical waste.
-
-
Handling:
-
Handle the compound in a well-ventilated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]
-
Avoid direct contact with skin and eyes by wearing the appropriate PPE.
-
When weighing or transferring the solid, do so carefully to avoid creating dust.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
-
Clean the work area and any equipment used.
-
Properly store the compound in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal Plan
-
Waste Collection:
-
All waste materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Do not dispose of this chemical down the drain or in the regular trash.
-
Visual Workflow and Decision-Making Diagrams
Caption: A diagram illustrating the safe handling workflow for this compound.
Caption: A decision tree for emergency response to a spill or exposure incident.
References
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
